molecular formula C18H24ClNO3 B1668558 CH-38083 CAS No. 104786-63-2

CH-38083

Cat. No.: B1668558
CAS No.: 104786-63-2
M. Wt: 337.8 g/mol
InChI Key: MSHVJMFWPHDENI-AFHKOZSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

(1S,15S,18S,20R)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9-trien-18-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c20-14-2-1-12-9-19-4-3-11-7-17-18(22-10-21-17)8-15(11)16(19)6-13(12)5-14;/h7-8,12-14,16,20H,1-6,9-10H2;1H/t12-,13+,14+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHVJMFWPHDENI-AFHKOZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=CC5=C(C=C4C3CC2CC1O)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN3CCC4=CC5=C(C=C4[C@@H]3C[C@@H]2C[C@H]1O)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909211
Record name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104786-63-2
Record name 7,8-(methylenedioxy)-14-hydroxyberbane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of CH-38083: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CH-38083, a potent and selective alpha-2 adrenoceptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Executive Summary

This compound is a berbane derivative, chemically identified as 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl.[1] Extensive in vitro studies have demonstrated its high affinity and selectivity for alpha-2 adrenoceptors, where it acts as a competitive antagonist. Its mechanism of action is primarily characterized by the blockade of presynaptic alpha-2 adrenoceptors, leading to an enhanced release of norepinephrine (B1679862). This guide will detail the quantitative pharmacology, experimental methodologies, and the underlying signaling pathways associated with this compound.

Quantitative Pharmacological Data

The antagonist properties of this compound have been quantified in various preclinical models. The following tables summarize the key affinity and selectivity data.

Table 1: Antagonist Affinity (pA2) of this compound at Alpha-Adrenoceptors

Tissue PreparationAgonist UsedReceptor SubtypepA2 Value (Mean ± SEM)
Rat Vas Deferens (presynaptic)Xylazine (B1663881)Alpha-28.17 ± 0.06
Guinea Pig Ileum (presynaptic)XylazineAlpha-28.07 ± 0.20
Rat Vas Deferens (postsynaptic)L-phenylephrineAlpha-14.95 ± 0.11
Rabbit Pulmonary Artery (postsynaptic)L-norepinephrineAlpha-15.38 ± 0.33

Table 2: Adrenoceptor Selectivity Ratios

CompoundAlpha-1/Alpha-2 Selectivity Ratio (Rat Vas Deferens)Ki Alpha-1/Ki Alpha-2 Selectivity Ratio (Rat Brain Membranes)
This compound 1659 1368
Yohimbine4.732.5
Idazoxan117.5289.5

Signaling Pathways

This compound exerts its effect by competitively inhibiting the alpha-2 adrenergic signaling pathway. This pathway is initiated by the binding of endogenous agonists, such as norepinephrine and epinephrine (B1671497), to the alpha-2 adrenoceptor, a G protein-coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).[2][3]

The canonical alpha-2 adrenergic signaling cascade proceeds as follows:

  • Agonist Binding: Norepinephrine or epinephrine binds to the alpha-2 adrenoceptor.

  • G-Protein Activation: The receptor-agonist complex activates the associated Gi protein, causing the dissociation of its αi and βγ subunits.

  • Adenylyl Cyclase Inhibition: The activated αi subunit inhibits the enzyme adenylyl cyclase.[2]

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3]

  • Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent downstream signaling events. In presynaptic neurons, this cascade ultimately inhibits further release of norepinephrine, forming a negative feedback loop.

This compound, as a competitive antagonist, binds to the alpha-2 adrenoceptor but does not activate the Gi protein. By occupying the receptor, it prevents endogenous agonists from binding and initiating the inhibitory signaling cascade. This blockade of the negative feedback loop results in an increased release of norepinephrine from the presynaptic terminal.

alpha2_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_receptor Alpha-2 Adrenoceptor Signaling NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential NE Norepinephrine NE_release->NE Alpha2_R Alpha-2 Adrenoceptor NE->Alpha2_R Binds Gi_protein Gi Protein Alpha2_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_release Inhibits CH38083 This compound CH38083->Alpha2_R Blocks

Caption: Alpha-2 adrenergic signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro experiments. The following are detailed, representative protocols for these methodologies.

Isolated Tissue Bioassay (Rat Vas Deferens)

This protocol is a standard method for assessing the presynaptic alpha-2 adrenoceptor antagonist activity of a compound.

Objective: To determine the pA2 value of this compound against an alpha-2 adrenoceptor agonist in the rat vas deferens.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Xylazine (alpha-2 adrenoceptor agonist)

  • This compound

  • Organ bath with isometric transducers

  • Field stimulator

Procedure:

  • The rat is euthanized, and the vasa deferentia are dissected and cleaned of connective tissue.

  • Each vas deferens is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g.

  • Field stimulation is applied (e.g., 0.1 Hz, 1 ms (B15284909) pulse width, supramaximal voltage) to elicit twitch responses.

  • A cumulative concentration-response curve for the inhibitory effect of xylazine on the twitch response is established.

  • The tissues are washed, and after a recovery period, a fixed concentration of this compound is added to the organ bath and allowed to incubate for 30 minutes.

  • A second cumulative concentration-response curve for xylazine is then generated in the presence of this compound.

  • The dose ratio is calculated, and the pA2 value is determined using a Schild plot.

Radioligand Binding Assay (Rat Brain Membranes)

This protocol is a standard method for determining the binding affinity (Ki) of a compound for specific receptors.

Objective: To determine the Ki of this compound for alpha-1 and alpha-2 adrenoceptors in rat brain membranes.

Materials:

  • Male Wistar rat brains

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]prazosin (for alpha-1 receptors)

  • [3H]idazoxan (for alpha-2 receptors)

  • Phentolamine (B1677648) (for non-specific binding determination)

  • This compound

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

  • The final pellet is resuspended in buffer to a protein concentration of approximately 0.5 mg/mL.

  • For the binding assay, membrane homogenate is incubated with a fixed concentration of [3H]prazosin or [3H]idazoxan and varying concentrations of this compound in a total volume of 250 µL.

  • Non-specific binding is determined in the presence of a high concentration of phentolamine (e.g., 10 µM).

  • The incubation is carried out at 25°C for 30 minutes and terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • The IC50 value for this compound is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.

experimental_workflow Compound_Synthesis Compound Synthesis (this compound) Initial_Screening Initial Receptor Binding Screen (Broad Panel) Compound_Synthesis->Initial_Screening Identify_Lead Identify Lead Activity (Alpha-2 Adrenoceptor) Initial_Screening->Identify_Lead Functional_Assays Isolated Tissue Functional Assays (e.g., Rat Vas Deferens) Identify_Lead->Functional_Assays Radioligand_Binding Radioligand Binding Assays (Alpha-1 vs. Alpha-2) Identify_Lead->Radioligand_Binding Determine_Potency Determine Antagonist Potency (pA2) Functional_Assays->Determine_Potency Data_Analysis Data Analysis and Pharmacological Profile Determine_Potency->Data_Analysis Determine_Selectivity Determine Binding Affinity (Ki) and Selectivity Radioligand_Binding->Determine_Selectivity Determine_Selectivity->Data_Analysis

Caption: Logical workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a highly potent and selective alpha-2 adrenoceptor antagonist. Its mechanism of action, characterized by the competitive blockade of presynaptic alpha-2 adrenoceptors, leads to an enhanced release of norepinephrine. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers in the field of pharmacology and drug development.

References

The Pharmacology of CH-38083: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-38083 is a potent and highly selective alpha-2 (α₂) adrenoceptor antagonist. This guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic effects, and available pharmacokinetic data. Detailed methodologies for key experiments are described, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a core technical resource for researchers and professionals in the field of drug development.

Introduction

This compound, with the chemical name 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a berbane derivative that has demonstrated significant promise as a selective antagonist of α₂-adrenoceptors.[1] Its high selectivity for α₂- over α₁-adrenoceptors distinguishes it from other antagonists like yohimbine (B192690) and idazoxan, making it a valuable tool for investigating the physiological and pathological roles of α₂-adrenoceptors. This guide synthesizes the available pharmacological data on this compound to provide a detailed technical overview for the scientific community.

Mechanism of Action

This compound acts as a competitive antagonist at α₂-adrenoceptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By competitively binding to these receptors, this compound blocks the effects of endogenous agonists, thereby preventing the downstream signaling cascade.

The primary mechanism of action of this compound, particularly at presynaptic terminals, is the blockade of the negative feedback loop that regulates norepinephrine release. Presynaptic α₂-autoreceptors, when activated by norepinephrine in the synaptic cleft, inhibit further release of the neurotransmitter. By antagonizing these receptors, this compound enhances the release of norepinephrine from sympathetic nerve terminals.[1]

Signaling Pathway

Alpha-2 Adrenoceptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicle->NE_Release Alpha2_Receptor Presynaptic α₂-Adrenoceptor NE_Release->Alpha2_Receptor Activates NE_Synapse Norepinephrine Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_Release Inhibits (Negative Feedback) CH38083 This compound CH38083->Alpha2_Receptor Blocks Postsynaptic_Receptor Postsynaptic Adrenoceptor Response Cellular Response Postsynaptic_Receptor->Response

Caption: Mechanism of this compound at the presynaptic α₂-adrenoceptor.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in both in vitro and in vivo models.

In Vitro Studies

In isolated tissue preparations, this compound has been shown to be a competitive antagonist at presynaptic α₂-adrenoceptors.[1] Its antagonist activity is significantly higher at presynaptic sites compared to postsynaptic α₂-adrenoceptors.[1] Furthermore, this compound displays remarkable selectivity for α₂-adrenoceptors over α₁-adrenoceptors, as well as a lack of affinity for histamine (B1213489) and muscarinic receptors.[1] In fact, it has been observed to potentiate the effects of serotonin (B10506) in certain preparations.[1]

A key pharmacodynamic effect of this compound is the enhancement of norepinephrine release from nerve terminals upon electrical stimulation.[1] This is a direct consequence of its blockade of presynaptic α₂-autoreceptors.

ParameterSpeciesTissue/PreparationRadioligandValueReference
pA₂ (presynaptic α₂)RatVas DeferensXylazine (B1663881)8.17 ± 0.06[1]
pA₂ (presynaptic α₂)Guinea PigIleum (longitudinal muscle)Xylazine8.07 ± 0.20[1]
pA₂ (postsynaptic α₂)RatVas DeferensL-phenylephrine4.95 ± 0.11[1]
pA₂ (postsynaptic α₂)RabbitPulmonary ArteryL-norepinephrine5.38 ± 0.33[1]
Kᵢ (α₁-adrenoceptor)RatBrain Membranes[³H]prazosin-[1]
Kᵢ (α₂-adrenoceptor)RatBrain Membranes[³H]idazoxan-[1]
Compoundα₁/α₂ Selectivity Ratio (pA₂)α₁/α₂ Selectivity Ratio (Kᵢ)Reference
This compound 1659 1368 [1]
Yohimbine4.732.5[1]
Idazoxan117.5289.5[1]
In Vivo Studies

Currently, there is limited publicly available information on the in vivo pharmacodynamics of this compound. Further research is required to fully elucidate its systemic effects.

Pharmacokinetics

Experimental Protocols

The following are detailed methodologies for the key types of experiments that have been cited in the characterization of this compound.

Isolated Tissue Experiments (pA₂ Determination)

Objective: To determine the antagonist potency (pA₂) of this compound at presynaptic and postsynaptic α₂-adrenoceptors.

General Protocol:

  • Tissue Preparation: Male Wistar rats, guinea pigs, or rabbits are euthanized, and the relevant tissues (e.g., vas deferens, ileum, pulmonary artery) are dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Experimental Setup: The tissues are mounted between two platinum electrodes for electrical field stimulation (for presynaptic studies) or connected to an isometric force transducer to measure muscle contraction (for postsynaptic studies).

  • Concentration-Response Curves: Cumulative concentration-response curves are generated for an α₂-adrenoceptor agonist (e.g., xylazine for presynaptic, L-phenylephrine or L-norepinephrine for postsynaptic).

  • Antagonist Incubation: The tissues are incubated with varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

  • Shift in Concentration-Response: The agonist concentration-response curves are repeated in the presence of this compound.

  • Data Analysis: The rightward shift of the agonist concentration-response curve caused by this compound is used to calculate the pA₂ value using the Schild equation. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assays (Kᵢ Determination)

Objective: To determine the binding affinity (Kᵢ) of this compound for α₁- and α₂-adrenoceptors.

General Protocol:

  • Membrane Preparation: Rat brains are homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]idazoxan for α₂-adrenoceptors) and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow Diagram

Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Tissue_Isolation Tissue Isolation (e.g., Vas Deferens, Brain) Organ_Bath Isolated Tissue (Organ Bath Assay) Tissue_Isolation->Organ_Bath Membrane_Prep Membrane Preparation Tissue_Isolation->Membrane_Prep pA2 pA₂ Determination (Antagonist Potency) Organ_Bath->pA2 Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki Kᵢ Determination (Binding Affinity) Binding_Assay->Ki PD_Endpoint Pharmacodynamic Endpoints pA2->PD_Endpoint Ki->PD_Endpoint Animal_Model Animal Model (e.g., Rat) Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral/Physiological Testing Drug_Admin->Behavioral_Test PK_Sampling Pharmacokinetic Sampling (Blood/Tissue) Drug_Admin->PK_Sampling Behavioral_Test->PD_Endpoint ADME_Analysis ADME Analysis PK_Sampling->ADME_Analysis

Caption: General workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a highly selective and potent α₂-adrenoceptor antagonist with a clear mechanism of action demonstrated in vitro. Its high selectivity represents a significant advantage over less selective antagonists, making it an invaluable research tool and a potential therapeutic candidate. However, a comprehensive understanding of its in vivo pharmacodynamics and a full pharmacokinetic profile are essential for its further development. The experimental protocols and data presented in this guide provide a solid foundation for future research into the therapeutic applications of this compound.

References

CH-38083: A Comprehensive Technical Guide to a Highly Selective Alpha-2 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-38083, chemically identified as 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a potent and highly selective competitive antagonist of alpha-2 adrenoceptors. Its remarkable selectivity for the alpha-2 subtype over alpha-1 adrenoceptors, as well as its lack of affinity for other common receptors, establishes it as a valuable pharmacological tool for investigating the physiological and pathological roles of the alpha-2 adrenoceptor system. This document provides an in-depth technical overview of this compound, including its binding affinity and selectivity profile, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and experimental evaluation.

Introduction

Alpha-2 adrenoceptors, a class of G protein-coupled receptors, are crucial regulators of neurotransmitter release and sympathetic nervous system activity.[1][2] Located on presynaptic nerve terminals, their activation typically inhibits the release of norepinephrine (B1679862), creating a negative feedback loop.[1][2] Postsynaptic alpha-2 adrenoceptors are also present in various tissues. The development of selective antagonists for these receptors is critical for dissecting their multifaceted functions and for the potential therapeutic intervention in conditions such as depression, hypertension, and pain. This compound has emerged as a lead compound in this area due to its superior selectivity profile compared to other alpha-2 antagonists like yohimbine (B192690) and idazoxan (B1206943).[3]

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.

Table 1: Antagonist Affinity (pA2 Values) of this compound in Isolated Tissues

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tissue PreparationAgonistReceptor TargetThis compound pA2 (± SEM)
Rat Vas Deferens (presynaptic)Xylazine (B1663881)Alpha-2 Adrenoceptor8.17 ± 0.06[3]
Guinea Pig Ileum (presynaptic)XylazineAlpha-2 Adrenoceptor8.07 ± 0.20[3]
Rat Vas Deferens (postsynaptic)L-PhenylephrineAlpha-1 Adrenoceptor4.95 ± 0.11[3]
Rabbit Pulmonary Artery (postsynaptic)L-NorepinephrineAlpha-2 Adrenoceptor5.38 ± 0.33[3]
Table 2: Comparative Selectivity of Alpha-2 Adrenoceptor Antagonists

Selectivity is a critical parameter for a pharmacological tool. The following table compares the alpha-1/alpha-2 adrenoceptor selectivity of this compound with that of yohimbine and idazoxan.

CompoundSelectivity Ratio (pA2 α1/α2) in Rat Vas DeferensSelectivity Ratio (Ki α1/Ki α2) in Rat Brain Membranes
This compound 1659 [3]1368 [3]
Yohimbine4.7[3]32.5[3]
Idazoxan117.5[3]289.5[3]

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at alpha-2 adrenoceptors. These receptors are coupled to inhibitory G-proteins (Gi). Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively blocking the binding of endogenous agonists like norepinephrine, this compound prevents this signaling cascade, thereby disinhibiting the neuron and increasing the release of norepinephrine from presynaptic terminals.

cluster_presynaptic Presynaptic Terminal NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release Alpha2_R Alpha-2 Adrenoceptor NE->Alpha2_R Binds Gi Gi Protein Alpha2_R->Gi Activates CH38083 This compound CH38083->Alpha2_R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Alpha-2 Adrenoceptor Signaling Pathway and this compound Action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the Ki of this compound for alpha-1 and alpha-2 adrenoceptors.

  • Materials:

    • Rat brain membrane preparations (source of receptors).

    • [3H]prazosin (radioligand for alpha-1 adrenoceptors).

    • [3H]idazoxan (radioligand for alpha-2 adrenoceptors).

    • This compound, yohimbine, idazoxan (unlabeled competing ligands).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Rat brain membranes are homogenized and suspended in the incubation buffer.

    • Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand ([3H]prazosin or [3H]idazoxan) and varying concentrations of the unlabeled competing ligand (this compound, yohimbine, or idazoxan).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value (concentration of the competing ligand that inhibits 50% of the specific radioligand binding) is determined from the competition curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue (Vas Deferens) Assay

This functional assay measures the antagonist effect of a compound on smooth muscle contraction.

  • Objective: To determine the pA2 value of this compound at presynaptic alpha-2 and postsynaptic alpha-1 adrenoceptors.

  • Materials:

    • Male Wistar rats.

    • Krebs solution.

    • Organ bath with stimulatory electrodes.

    • Isotonic transducer and polygraph.

    • Xylazine (alpha-2 agonist).

    • L-Phenylephrine (alpha-1 agonist).

    • This compound.

  • Procedure:

    • The rat vas deferens is dissected and mounted in an organ bath containing oxygenated Krebs solution at 37°C.

    • The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded using an isotonic transducer.

    • To assess presynaptic alpha-2 antagonist activity, cumulative concentration-response curves to the alpha-2 agonist xylazine are obtained in the absence and presence of increasing concentrations of this compound. Xylazine inhibits the twitch response.

    • To assess postsynaptic alpha-1 antagonist activity, cumulative concentration-response curves to the alpha-1 agonist L-phenylephrine are obtained in the absence and presence of increasing concentrations of this compound. L-phenylephrine causes contraction of the vas deferens.

    • The dose-ratio for the agonist in the presence of the antagonist is calculated.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.

Norepinephrine Release Assay

This assay directly measures the effect of an antagonist on neurotransmitter release.

  • Objective: To determine if this compound enhances the release of norepinephrine from nerve terminals.

  • Materials:

    • Mouse vas deferens.

    • [3H]norepinephrine.

    • Physiological salt solution.

    • Scintillation fluid and counter.

    • Electrical stimulator.

  • Procedure:

    • The mouse vas deferens is incubated with [3H]norepinephrine to load the nerve terminals with the radiolabeled neurotransmitter.

    • The tissue is then placed in a superfusion chamber and washed with physiological salt solution to remove excess unbound radioactivity.

    • The tissue is subjected to electrical stimulation to evoke the release of [3H]norepinephrine.

    • Superfusate fractions are collected before, during, and after stimulation.

    • The experiment is repeated in the presence of this compound.

    • The radioactivity in each fraction is measured by liquid scintillation counting.

    • The amount of [3H]norepinephrine released is calculated and compared between the control and this compound treated groups. An increase in release in the presence of this compound indicates alpha-2 adrenoceptor antagonism.

cluster_invitro In Vitro Characterization cluster_outputs Key Parameters Binding Radioligand Binding Assay Ki Affinity (Ki) Binding->Ki Selectivity Selectivity (α2 vs α1, etc.) Binding->Selectivity Functional Isolated Tissue (e.g., Vas Deferens) pA2 Potency (pA2) Functional->pA2 Release Neurotransmitter Release Assay Efficacy Functional Antagonism (e.g., increased NE release) Release->Efficacy

Experimental Workflow for Characterizing this compound.

Selectivity Profile of this compound

The high selectivity of this compound for alpha-2 over alpha-1 adrenoceptors is a key feature that distinguishes it from other antagonists. This selectivity is crucial for its use as a specific pharmacological probe. The compound also shows negligible affinity for other receptors, such as histamine (B1213489) and muscarinic receptors, further enhancing its specificity.

cluster_targets Receptor Targets CH38083 This compound Alpha2 Alpha-2 Adrenoceptor CH38083->Alpha2 High Affinity (Antagonist) Alpha1 Alpha-1 Adrenoceptor CH38083->Alpha1 Low Affinity Other Histamine, Muscarinic, etc. Receptors CH38083->Other No Affinity

Selectivity Profile of this compound.

Conclusion

This compound is a powerful and selective tool for the study of alpha-2 adrenoceptor function. Its high affinity for alpha-2 adrenoceptors, coupled with its markedly lower affinity for alpha-1 adrenoceptors and other receptor types, allows for precise pharmacological manipulation of the alpha-2 adrenergic system. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their investigations into the complex roles of alpha-2 adrenoceptors in health and disease.

References

In-Vitro Characterization of CH-38083: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of CH-38083, a potent and selective α2-adrenoceptor antagonist. The data presented herein is compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development. This document details the binding affinity and functional antagonist activity of this compound, alongside the experimental protocols used for its characterization.

Core Data Presentation

The in-vitro activity of this compound has been quantified through various assays, demonstrating its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors. The following tables summarize the key quantitative data.

Table 1: Functional Antagonist Activity of this compound at α2-Adrenoceptors

Tissue PreparationAgonistpA2 Value (Mean ± S.E.M.)
Rat Vas Deferens (presynaptic)Xylazine8.17 ± 0.06
Guinea Pig Ileum (presynaptic)Xylazine8.07 ± 0.20
Rat Vas Deferens (postsynaptic)L-Phenylephrine4.95 ± 0.11
Rabbit Pulmonary Artery (postsynaptic)L-Norepinephrine5.38 ± 0.33

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Receptor Binding Affinity and Selectivity of this compound

RadioligandReceptor SubtypeTissue PreparationKi (nM)α1/α2 Selectivity Ratio
[3H]prazosinα1-adrenoceptorRat brain membrane13681368
[3H]idazoxanα2-adrenoceptorRat brain membrane1.0

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Table 3: Comparative α1/α2 Adrenoceptor Selectivity Ratios

CompoundFunctional Assay (Rat Vas Deferens)Radioligand Binding Assay (Rat Brain)
This compound 1659 1368
Yohimbine4.732.5
Idazoxan117.5289.5

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Isolated Tissue Bath Studies for Functional Antagonist Activity

Objective: To determine the functional antagonist potency (pA2 value) of this compound at presynaptic and postsynaptic α2-adrenoceptors in isolated tissues.

Materials:

  • Male Wistar rats, guinea pigs, and rabbits.

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7).

  • Agonists: Xylazine, L-Phenylephrine, L-Norepinephrine.

  • Antagonist: this compound.

  • Organ baths with isometric transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Rat vas deferens, guinea pig ileum, and rabbit pulmonary artery are dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Tissues are allowed to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curves:

    • Cumulative concentration-response curves to the agonist (e.g., xylazine) are obtained by adding the agonist in increasing concentrations to the organ bath.

    • The contractile or inhibitory responses are recorded.

  • Antagonist Incubation:

    • The tissues are washed, and a specific concentration of this compound is added to the organ bath and allowed to incubate for a predetermined time to reach equilibrium.

  • Repeat Agonist Concentration-Response Curves:

    • In the presence of this compound, a second cumulative concentration-response curve to the same agonist is generated.

  • Data Analysis and pA2 Determination:

    • The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is the intercept of the regression line with the x-axis.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenoceptors in rat brain membranes.

Materials:

  • Rat brain tissue.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands: [3H]prazosin (for α1), [3H]idazoxan (for α2).

  • Unlabeled ligands for non-specific binding determination (e.g., phentolamine).

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Rat brains are homogenized in ice-cold buffer and centrifuged.

    • The resulting pellet is washed and resuspended to obtain a crude membrane preparation.

    • Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]prazosin or [3H]idazoxan) and varying concentrations of the competing ligand (this compound).

    • Tubes for determining non-specific binding contain the radioligand and a high concentration of an unlabeled ligand.

    • The incubation is carried out at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Radioactivity Measurement:

    • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis and Ki Calculation:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in-vitro characterization of this compound.

Alpha2_Adrenergic_Signaling Agonist Agonist (e.g., Norepinephrine) Alpha2_R α2-Adrenoceptor Agonist->Alpha2_R Binds to Gi_protein Gi Protein (α, β, γ subunits) Alpha2_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: Canonical α2-Adrenergic Receptor Signaling Pathway.

Antagonist_Action Agonist Agonist Alpha2_R α2-Adrenoceptor Agonist->Alpha2_R Binding Blocked CH38083 This compound CH38083->Alpha2_R Binds to Gi_protein Gi Protein Alpha2_R->Gi_protein Activation Inhibited No_Activation No Signal Transduction Gi_protein->No_Activation

Caption: Mechanism of Action of this compound as an α2-Adrenoceptor Antagonist.

InVitro_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Target_Selection Target Selection (α-adrenoceptors) Assay_Choice Assay Selection (Functional & Binding) Target_Selection->Assay_Choice Tissue_Prep Tissue/Membrane Preparation Assay_Choice->Tissue_Prep Functional_Assay Functional Assays (pA2 determination) Tissue_Prep->Functional_Assay Binding_Assay Binding Assays (Ki determination) Tissue_Prep->Binding_Assay Data_Collection Data Collection Functional_Assay->Data_Collection Binding_Assay->Data_Collection Potency_Affinity Calculation of Potency (pA2) & Affinity (Ki) Data_Collection->Potency_Affinity Selectivity Determination of Selectivity Profile Potency_Affinity->Selectivity Conclusion Pharmacological Characterization Selectivity->Conclusion

Caption: General Experimental Workflow for In-Vitro Pharmacological Characterization.

CH-38083: An In-Depth Technical Guide to its Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-38083, chemically known as 7,8-(methylenedioxy)-14α-hydroxyalloberbane HCl, is a potent and highly selective α2-adrenoceptor antagonist.[1] Its distinct pharmacological profile makes it a valuable tool in neuroscience and cardiovascular research for probing the physiological and pathological roles of the α2-adrenergic system. This technical guide provides a comprehensive overview of the binding affinity of this compound for adrenergic receptors, detailing the experimental methodologies used for its characterization and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized through functional assays in isolated tissues and radioligand binding studies in brain membrane preparations. The available data consistently demonstrate its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors.

Functional Antagonism in Isolated Tissues

Functional experiments, which measure the ability of an antagonist to inhibit the response of an agonist, provide a physiological measure of affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tissue PreparationAgonistParameterValue
Rat Vas Deferens (presynaptic)XylazinepA28.17 ± 0.06
Guinea Pig Ileum (presynaptic)XylazinepA28.07 ± 0.20
Rat Vas Deferens (postsynaptic)L-PhenylephrinepA24.95 ± 0.11
Rabbit Pulmonary Artery (postsynaptic)L-NorepinephrinepA25.38 ± 0.33

Table 1: Functional Antagonist Activity of this compound at α-Adrenoceptors.[1]

Radioligand Binding Affinity in Rat Brain Membranes
Compoundα1/α2 Selectivity Ratio (Ki α1/Ki α2)
This compound 1368
Idazoxan289.5
Yohimbine32.5

Table 2: α1/α2 Adrenoceptor Selectivity Ratios from Radioligand Binding Studies in Rat Brain Membranes.[1]

Experimental Protocols

The following sections detail the methodologies typically employed in determining the binding affinity of compounds like this compound.

Radioligand Competition Binding Assay

This is a common method to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation (from Rat Brain):

  • Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • For α2-adrenoceptors:

    • Incubate rat brain membranes with a fixed concentration of the α2-selective radioligand, [3H]idazoxan.[1][2][3]

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled α2-antagonist (e.g., yohimbine).

  • For α1-adrenoceptors:

    • Incubate rat brain membranes with a fixed concentration of the α1-selective radioligand, [3H]prazosin.[1][2][3]

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled α1-antagonist (e.g., phentolamine).

  • Incubation: The reaction mixture is typically incubated at 25°C for a specific duration (e.g., 30-60 minutes) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G General Workflow for Radioligand Competition Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Collect Membrane Pellet Centrifugation2->Pellet Wash Wash and Resuspend Pellet->Wash ProteinAssay Protein Quantification Wash->ProteinAssay Incubation Incubate Membranes with Radioligand and Competitor ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff

Workflow of a Radioligand Competition Binding Assay.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This compound primarily acts on the α2-adrenergic receptors.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has various downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release from presynaptic terminals.

G α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi/o Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Norepinephrine/ Epinephrine Agonist->Alpha2_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Simplified α2-Adrenergic Receptor Signaling Cascade.
α1-Adrenergic Receptor Signaling

In contrast, α1-adrenergic receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

G α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq/11 Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Norepinephrine/ Epinephrine Agonist->Alpha1_Receptor Binds to PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release Triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response Leads to PKC_Activation->Response Leads to

Simplified α1-Adrenergic Receptor Signaling Cascade.

Conclusion

This compound is a well-characterized α2-adrenoceptor antagonist with high potency and selectivity. The data presented in this guide, derived from functional and radioligand binding studies, underscore its utility as a specific pharmacological tool. Understanding the experimental methodologies and the underlying signaling pathways is crucial for the effective application of this compound in research and drug development. Further studies to delineate its binding affinity for the specific α2-adrenoceptor subtypes (α2A, α2B, and α2C) would provide a more nuanced understanding of its pharmacological profile.

References

CH-38083: A Potent and Selective Alpha-2 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of CH-38083, a potent and highly selective alpha-2 adrenoceptor antagonist. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

This compound, with the chemical name 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a derivative of the berbane alkaloid series.[1][2] Its fundamental chemical properties are summarized in the table below.

PropertyValue
Chemical Name 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl
CAS Number 104786-63-2
Molecular Formula C18H24ClNO3
Molecular Weight 337.84 g/mol

Caption: Key chemical properties of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at alpha-2 adrenoceptors. These receptors are primarily located on presynaptic nerve terminals and act as autoreceptors that regulate the release of norepinephrine (B1679862) (noradrenaline). By blocking these receptors, this compound inhibits the negative feedback mechanism that normally limits norepinephrine release. This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Alpha2_Receptor α2-Adrenoceptor Alpha2_Receptor->NE_Release Inhibits NE Norepinephrine NE_Release->NE NE->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenoceptor NE->Postsynaptic_Receptor Activates CH38083 This compound CH38083->Alpha2_Receptor Blocks

Caption: Signaling pathway of this compound at the noradrenergic synapse.

Pharmacological Properties

This compound exhibits high potency and remarkable selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. This selectivity is significantly greater than that of other well-known alpha-2 antagonists such as yohimbine (B192690) and idazoxan.

Antagonist Potency

The antagonist potency of this compound has been determined in various isolated tissue preparations. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of this potency.

Tissue PreparationAgonistpA2 Value (Mean ± SEM)
Rat Vas Deferens (presynaptic)Xylazine8.17 ± 0.06
Guinea Pig Ileum (presynaptic)Xylazine8.07 ± 0.20
Rat Vas Deferens (postsynaptic)l-Phenylephrine4.95 ± 0.11
Rabbit Pulmonary Artery (postsynaptic)l-Norepinephrine5.38 ± 0.33

Caption: Antagonist potency (pA2) of this compound in various tissues.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for alpha-1 and alpha-2 adrenoceptors in rat brain membrane preparations. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor.

RadioligandReceptor SubtypeKi (nM)
[3H]prazosinα1Not explicitly stated, but used for selectivity calculation
[3H]idazoxanα2Not explicitly stated, but used for selectivity calculation
Adrenoceptor Selectivity

The selectivity of this compound for alpha-2 over alpha-1 adrenoceptors is a defining characteristic. This has been quantified using both functional assays (pA2 ratios) and binding assays (Ki ratios).

MethodCompoundα1/α2 Selectivity Ratio
Functional (rat vas deferens)Yohimbine4.7
Idazoxan117.5
This compound 1659
Binding (rat brain)Yohimbine32.5
Idazoxan289.5
This compound 1368

Caption: Comparative alpha-1/alpha-2 adrenoceptor selectivity of this compound and other antagonists.

Experimental Protocols

The characterization of this compound relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for alpha-2 adrenoceptors.

cluster_workflow Radioligand Binding Assay Workflow Start Start Preparation Prepare rat brain membrane homogenate Start->Preparation Incubation Incubate membranes with [3H]idazoxan (radioligand) and varying concentrations of This compound (competitor) Preparation->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki Quantification->Analysis End End Analysis->End cluster_workflow Isolated Rat Vas Deferens Assay Workflow Start Start Preparation Isolate rat vas deferens and mount in an organ bath containing physiological salt solution Start->Preparation Stimulation Induce twitch contractions via electrical field stimulation Preparation->Stimulation Agonist Administer an α2-agonist (e.g., xylazine) to inhibit twitch response Stimulation->Agonist Antagonist Add increasing concentrations of this compound to reverse the agonist-induced inhibition Agonist->Antagonist Analysis Construct concentration-response curves and calculate pA2 value Antagonist->Analysis End End Analysis->End

References

The Discovery and Development of CH-38083: A Potent and Selective α2-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CH-38083, chemically identified as 7,8-(methylenedioxi)-14α-hydroxyalloberbane HCl, is a novel berbane derivative that has demonstrated significant potential as a highly selective and potent antagonist of α2-adrenoceptors. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details the experimental methodologies employed in its evaluation, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of α2-adrenoceptor antagonists.

Introduction: The Role of α2-Adrenoceptors and the Rationale for Antagonist Development

The α2-adrenoceptors are a class of G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in regulating neurotransmitter release, most notably norepinephrine (B1679862), through a negative feedback mechanism. Activation of presynaptic α2-adrenoceptors inhibits the release of norepinephrine, thereby modulating sympathetic outflow. This has led to the development of α2-adrenoceptor agonists for the treatment of conditions such as hypertension and attention-deficit/hyperactivity disorder (ADHD).

Conversely, the blockade of α2-adrenoceptors by antagonists enhances the release of norepinephrine. This mechanism of action has been explored for its potential therapeutic benefits in a variety of disorders, including depression, where an increase in synaptic norepinephrine is a key therapeutic strategy. The development of selective α2-adrenoceptor antagonists has been a focus of medicinal chemistry efforts to create novel therapeutic agents with improved efficacy and side-effect profiles compared to existing treatments.

Discovery and Development of this compound

The development of this compound emerged from a medicinal chemistry program focused on the synthesis and pharmacological evaluation of berbane and alloberbane derivatives as novel α2-adrenoceptor antagonists. The core strategy involved the systematic structural modification of the berbane scaffold to optimize potency and selectivity for the α2-adrenoceptor over the α1-adrenoceptor and other receptor types.

Lead Compound and Structure-Activity Relationship (SAR) Studies

The initial lead compounds in this series were based on the berberine (B55584) alkaloid structure. A systematic investigation into the structure-activity relationships (SAR) of these derivatives revealed several key structural features crucial for high-affinity binding to the α2-adrenoceptor. These studies highlighted the importance of the aromatic ring and its substituents at the C-2 and C-3 positions, the nitrogen atom within the heterocyclic system, and the presence and stereochemistry of a hydroxyl group at the C-11 (or C-14 in the alloberbane series) position.

Through these SAR studies, this compound was identified as a compound with a particularly favorable profile, exhibiting high affinity and remarkable selectivity for the α2-adrenoceptor.

Pharmacological Characterization of this compound

This compound has been extensively characterized through a series of in vitro and in vivo pharmacological studies to determine its potency, selectivity, and mechanism of action. These studies have consistently demonstrated its properties as a competitive and highly selective α2-adrenoceptor antagonist.

In Vitro Pharmacology

Radioligand binding assays were conducted on rat brain membrane preparations to determine the affinity of this compound for α1- and α2-adrenoceptors. The results demonstrated a significantly higher affinity for the α2-adrenoceptor.

Table 1: Receptor Binding Affinities (Ki) of this compound and Reference Compounds

Compoundα1-Adrenoceptor (Ki, nM)α2-Adrenoceptor (Ki, nM)Selectivity Ratio (α1/α2)
This compound 2188.81.61368
Yohimbine130.04.032.5
Idazoxan1158.04.0289.5

Data from Vizi et al., J Pharmacol Exp Ther, 1986.[1]

The functional antagonist activity of this compound was evaluated in isolated tissue preparations. In these assays, this compound demonstrated potent and competitive antagonism of α2-adrenoceptor-mediated responses.

Table 2: Functional Antagonist Potency (pA2) of this compound and Reference Compounds

Tissue PreparationAgonistThis compound (pA2)Yohimbine (pA2)Idazoxan (pA2)
Rat Vas Deferens (presynaptic α2)Xylazine (B1663881)8.17 ± 0.067.42 ± 0.087.90 ± 0.09
Guinea Pig Ileum (presynaptic α2)Xylazine8.07 ± 0.20--
Rat Vas Deferens (postsynaptic α1)L-Phenylephrine4.95 ± 0.116.75 ± 0.075.83 ± 0.06
Rabbit Pulmonary Artery (postsynaptic α1)L-Norepinephrine5.38 ± 0.33--

Data from Vizi et al., J Pharmacol Exp Ther, 1986.[1]

This compound was found to be highly selective for α2-adrenoceptors, with negligible affinity for histamine (B1213489) and muscarinic receptors.[1] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target side effects.

In Vivo Pharmacology

In vivo studies in anesthetized cats demonstrated that this compound effectively antagonizes the sympatho-inhibitory effects of α2-adrenoceptor agonists like clonidine (B47849) and xylazine. Administration of this compound led to a dose-dependent increase in sympathetic nerve activity and blood pressure, consistent with the blockade of central α2-adrenoceptors that tonically inhibit sympathetic outflow.

Experimental Protocols

Radioligand Binding Assays
  • Tissue Preparation: Crude synaptic membranes were prepared from the cerebral cortex of rats.

  • Assay Conditions:

    • α1-Adrenoceptor Binding: Membranes were incubated with [3H]prazosin as the radioligand. Non-specific binding was determined in the presence of an excess of unlabeled phentolamine.

    • α2-Adrenoceptor Binding: Membranes were incubated with [3H]idazoxan as the radioligand. Non-specific binding was determined in the presence of an excess of unlabeled phentolamine.

  • Data Analysis: The inhibition constants (Ki) for this compound and reference compounds were calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays
  • Rat Vas Deferens: The vas deferens was isolated and mounted in an organ bath. Field stimulation was used to elicit twitch responses, which are inhibited by α2-adrenoceptor agonists like xylazine. The antagonist potency (pA2) of this compound was determined by its ability to reverse the inhibitory effect of the agonist. For α1-adrenoceptor antagonism, the contractile response to the α1-agonist L-phenylephrine was measured in the presence of increasing concentrations of this compound.

  • Guinea Pig Ileum: The longitudinal muscle strip of the guinea pig ileum was prepared and mounted in an organ bath. The inhibitory effect of xylazine on electrically induced contractions was measured in the absence and presence of this compound to determine its pA2 value.

  • Rabbit Pulmonary Artery: Rings of the rabbit pulmonary artery were mounted for recording isometric contractions. The contractile response to the α1-agonist L-norepinephrine was measured in the presence of increasing concentrations of this compound to assess its α1-adrenoceptor antagonist activity.

Visualizations

Signaling Pathway of α2-Adrenoceptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release Norepinephrine_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse alpha2_receptor α2-Adrenoceptor Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates CH38083 This compound CH38083->alpha2_receptor Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_Release Inhibits NE_Synapse->alpha2_receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenoceptor NE_Synapse->Postsynaptic_Receptor Activates G cluster_binding Receptor Binding Assays cluster_functional Functional Assays Membrane_Prep Rat Brain Membrane Preparation alpha1_binding [3H]prazosin Binding (α1) Membrane_Prep->alpha1_binding alpha2_binding [3H]idazoxan Binding (α2) Membrane_Prep->alpha2_binding Ki_Calc Ki Determination alpha1_binding->Ki_Calc alpha2_binding->Ki_Calc Tissue_Prep Isolated Tissue Preparation RVD_pre Rat Vas Deferens (presynaptic α2) Tissue_Prep->RVD_pre GPI_pre Guinea Pig Ileum (presynaptic α2) Tissue_Prep->GPI_pre RVD_post Rat Vas Deferens (postsynaptic α1) Tissue_Prep->RVD_post RPA_post Rabbit Pulmonary Artery (postsynaptic α1) Tissue_Prep->RPA_post pA2_Calc pA2 Determination RVD_pre->pA2_Calc GPI_pre->pA2_Calc RVD_post->pA2_Calc RPA_post->pA2_Calc

References

CH-38083: An In-Depth Technical Guide on its Effects on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-38083 is a potent and highly selective α2-adrenoceptor antagonist. Its primary mechanism of action involves the blockade of presynaptic α2-adrenoceptors, leading to a significant increase in the release of norepinephrine (B1679862). This targeted activity also indirectly modulates the release of other key neurotransmitters, including dopamine (B1211576) and serotonin, positioning this compound as a valuable tool for neuropharmacological research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the effects of this compound on neurotransmitter release, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: α2-Adrenoceptor Antagonism

This compound exerts its effects by competitively binding to and blocking α2-adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals and function as autoreceptors, providing negative feedback to inhibit further neurotransmitter release. By antagonizing these receptors, this compound effectively removes this inhibitory brake, leading to an enhanced release of norepinephrine from noradrenergic neurons.

The signaling pathway initiated by the activation of α2-adrenoceptors involves the Gαi subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this pathway, this compound prevents the downstream inhibitory effects on neurotransmitter release.[1][2][3]

G cluster_presynaptic Presynaptic Terminal NE Norepinephrine Alpha2_Receptor α2-Adrenoceptor NE->Alpha2_Receptor Binds Vesicle Synaptic Vesicle Release Vesicle->Release Exocytosis Release->NE Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases cAMP->Release Inhibits Release CH38083 This compound CH38083->Alpha2_Receptor Blocks G Start Start Isolate_Tissue Isolate Tissue (e.g., Mouse Vas Deferens) Start->Isolate_Tissue Radiolabel Incubate with [3H]Norepinephrine Isolate_Tissue->Radiolabel Superfuse Mount in Superfusion Chamber & Perfuse with Krebs Solution Radiolabel->Superfuse Collect_Basal Collect Fractions for Basal Release Superfuse->Collect_Basal Stimulate_1 Electrical Stimulation (S1) Collect_Basal->Stimulate_1 Collect_S1 Collect Fractions during S1 Stimulate_1->Collect_S1 Add_CH38083 Add this compound to Superfusion Medium Collect_S1->Add_CH38083 Stimulate_2 Electrical Stimulation (S2) Add_CH38083->Stimulate_2 Collect_S2 Collect Fractions during S2 Stimulate_2->Collect_S2 Quantify Quantify Radioactivity (Scintillation Counting) Collect_S2->Quantify Analyze Compare S2/S1 Ratio to Control Quantify->Analyze End End Analyze->End G Start Start Implant_Probe Stereotaxic Implantation of Microdialysis Probe Start->Implant_Probe Perfuse_aCSF Perfuse Probe with aCSF Implant_Probe->Perfuse_aCSF Collect_Baseline Collect Baseline Dialysate Samples Perfuse_aCSF->Collect_Baseline Administer_Drug Administer this compound (Systemic or Reverse Dialysis) Collect_Baseline->Administer_Drug Collect_PostDrug Collect Post-Drug Dialysate Samples Administer_Drug->Collect_PostDrug HPLC_Analysis Analyze Neurotransmitter Levels (HPLC-ECD) Collect_PostDrug->HPLC_Analysis Data_Analysis Calculate % Change from Baseline HPLC_Analysis->Data_Analysis End End Data_Analysis->End G CH38083 This compound Alpha2_Receptor Presynaptic α2-Adrenoceptor (on Noradrenergic Neuron) CH38083->Alpha2_Receptor Antagonizes NE_Release ↑ Norepinephrine Release Alpha2_Receptor->NE_Release Disinhibits Serotonin_Neuron Serotonergic Neuron NE_Release->Serotonin_Neuron Modulates Alpha1_Receptor_DA α1-Adrenoceptor (on Dopaminergic Terminal) NE_Release->Alpha1_Receptor_DA Activates DA_Neuron Dopaminergic Neuron DA_Release ↑ Dopamine Release Serotonin_Release ↑ Serotonin Release Serotonin_Neuron->Serotonin_Release Alpha1_Receptor_DA->DA_Release

References

Safety and Toxicity Profile of CH-38083: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided is based on limited publicly available data and theoretical principles. It is not intended to be a substitute for professional medical or scientific advice.

Introduction to CH-38083

This compound, chemically identified as 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a research compound characterized as a potent and highly selective antagonist of alpha-2 adrenoceptors.[1] Its selectivity for the alpha-2 adrenoceptor subtype over the alpha-1 subtype is significantly higher than that of other reference antagonists such as yohimbine (B192690) and idazoxan.[1] As an alpha-2 adrenoceptor antagonist, this compound functions by blocking the presynaptic autoreceptors that normally inhibit the release of norepinephrine (B1679862). This action leads to an increase in the synaptic concentration of norepinephrine, suggesting its potential for investigation in therapeutic areas where enhanced noradrenergic neurotransmission could be beneficial.

Pharmacological Profile

The primary mechanism of action of this compound is the competitive antagonism of alpha-2 adrenoceptors.[1] This has been demonstrated in various in vitro preparations.

Table 1: Quantitative Pharmacological Data for this compound

ParameterSpecies/TissueValueDescription
pA2 (presynaptic α2)Rat vas deferens8.17 ± 0.06A measure of antagonist potency against the agonist xylazine (B1663881).[1]
pA2 (presynaptic α2)Guinea pig ileum8.07 ± 0.20Antagonist potency against xylazine in a different tissue model.[1]
pA2 (postsynaptic α1)Rat vas deferens4.95 ± 0.11Antagonist potency at alpha-1 adrenoceptors against the agonist l-phenylephrine.[1]
α1/α2 Selectivity RatioRat vas deferens1659Calculated from pA2 values, indicating high selectivity for alpha-2 over alpha-1 adrenoceptors.[1]
Ki (α1)/Ki (α2) RatioRat brain membrane1368Ratio of binding affinities, confirming high selectivity for alpha-2 adrenoceptors.[1]

Theoretical Safety and Toxicity Profile

There is a lack of publicly available preclinical and clinical safety and toxicity data specifically for this compound. Therefore, this section outlines a theoretical safety profile based on the known pharmacology of alpha-2 adrenoceptor antagonists. The anticipated adverse effects are primarily extensions of the drug's mechanism of action.

Predicted Pharmacodynamic Effects and Potential Adverse Reactions

By blocking the autoinhibitory feedback loop of norepinephrine release, this compound is expected to increase sympathetic nervous system activity. This can manifest in a range of physiological effects:

  • Cardiovascular System: Increased heart rate (tachycardia), palpitations, and a potential for elevated blood pressure (hypertension).

  • Central Nervous System (CNS): Due to the general increase in neuronal excitability, potential effects include anxiety, agitation, insomnia, and tremors. At higher doses, there could be a risk of seizures.

  • Other Systems: Potential for alterations in gastrointestinal motility and metabolic functions.

Table 2: Potential Adverse Effects Associated with Alpha-2 Adrenoceptor Antagonism

System Organ ClassPotential Adverse Effects
Cardiac Disorders Tachycardia, Palpitations, Arrhythmia
Nervous System Disorders Anxiety, Insomnia, Tremor, Headache, Dizziness
Vascular Disorders Hypertension
Psychiatric Disorders Agitation, Restlessness
Standard Toxicological Evaluation

A comprehensive toxicological assessment would be necessary to formally characterize the safety profile of this compound. The table below outlines the standard battery of preclinical toxicology studies typically required for a new chemical entity.

Table 3: Overview of Standard Preclinical Toxicology Studies

Study TypeTypical SpeciesKey Endpoints Evaluated
Single-Dose ToxicityRodent (e.g., rat, mouse)Acute toxic effects, median lethal dose (LD50), clinical signs
Repeat-Dose ToxicityRodent and Non-rodent (e.g., dog)No-Observed-Adverse-Effect-Level (NOAEL), target organ toxicity, hematology, clinical chemistry, histopathology
GenotoxicityIn vitro (bacterial and mammalian cells) and in vivo (rodent)Mutagenicity, clastogenicity, DNA damage
Safety PharmacologyRodent or Non-rodentEffects on vital functions (cardiovascular, respiratory, and central nervous systems)
CarcinogenicityRodentAssessment of tumorigenic potential with long-term exposure
Reproductive and Developmental ToxicityRodent or Non-rodentEffects on fertility, embryonic and fetal development, and pre- and postnatal development

Table 4: Summary of Quantitative Toxicity Data for this compound

ParameterSpeciesRoute of AdministrationValue
LD50Data not availableData not availableData not available
NOAELData not availableData not availableData not available

Methodologies and Visualizations

As specific experimental protocols for this compound are not published, this section provides a generalized workflow for preclinical safety assessment and a diagram of the relevant signaling pathway.

Generalized Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety and toxicity evaluation of a novel drug candidate.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Regulatory Milestone genotox Genotoxicity (Ames, Chromosome Aberration) single_dose Single-Dose Toxicity (Rodent) genotox->single_dose cyp_assay CYP450 Inhibition/Induction cyp_assay->single_dose binding_panel Receptor Binding Screen binding_panel->single_dose repeat_dose Repeat-Dose Toxicity (Rodent & Non-rodent) single_dose->repeat_dose safety_pharm Safety Pharmacology (CV, CNS, Respiratory) repeat_dose->safety_pharm ind_enabling IND-Enabling Studies Report safety_pharm->ind_enabling

Caption: Generalized workflow for preclinical safety assessment.

Signaling Pathway of Alpha-2 Adrenoceptor Antagonism

This diagram illustrates the mechanism by which this compound is presumed to act at the presynaptic nerve terminal.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ne_vesicles Norepinephrine (NE) Vesicles ne_release_process NE Release ne_vesicles->ne_release_process synaptic_ne_node Synaptic NE ne_release_process->synaptic_ne_node alpha2_receptor_node Alpha-2 Adrenoceptor alpha2_receptor_node->ne_release_process Inhibition postsynaptic_receptors Postsynaptic Adrenoceptors cellular_response_node Cellular Response postsynaptic_receptors->cellular_response_node ch38083_node This compound ch38083_node->alpha2_receptor_node Antagonism synaptic_ne_node->alpha2_receptor_node Negative Feedback synaptic_ne_node->postsynaptic_receptors

Caption: Signaling pathway of this compound at the presynaptic alpha-2 adrenoceptor.

Conclusion

This compound is a well-characterized alpha-2 adrenoceptor antagonist in terms of its pharmacological selectivity and potency. However, a comprehensive safety and toxicity profile is not available in the public domain. Based on its mechanism of action, the primary safety concerns would likely revolve around cardiovascular and central nervous system overstimulation. The development of this compound or any other compound in this class for clinical use would require a rigorous preclinical safety evaluation following a standard workflow, as outlined in this guide.

References

Methodological & Application

Application Notes and Protocols for CH-38083 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CH-38083, a potent and selective α2-adrenoceptor antagonist, in brain slice electrophysiology experiments. The following protocols and information are intended to assist researchers in investigating the effects of this compound on neuronal activity, synaptic transmission, and plasticity.

Introduction to this compound

This compound is a berbane derivative that acts as a competitive antagonist at α2-adrenoceptors.[1] It exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors, as well as a lack of affinity for histamine (B1213489) and muscarinic receptors.[1] This selectivity makes it a valuable pharmacological tool for isolating the role of α2-adrenoceptor signaling in various neuronal circuits. In brain slice preparations, this compound can be used to block the effects of endogenous norepinephrine (B1679862) or exogenously applied α2-adrenoceptor agonists, thereby enabling the study of the modulatory role of these receptors on neuronal excitability and synaptic function.

Key Applications in Brain Slice Electrophysiology

  • Investigating the role of α2-adrenoceptors in synaptic transmission: By blocking α2-adrenoceptors, researchers can determine their influence on neurotransmitter release, particularly norepinephrine.

  • Studying neuronal excitability: this compound can be used to understand how α2-adrenoceptor blockade alters intrinsic neuronal properties such as resting membrane potential, input resistance, and action potential firing.

  • Elucidating mechanisms of synaptic plasticity: The compound can be applied to investigate the involvement of α2-adrenoceptors in long-term potentiation (LTP) and long-term depression (LTD).[2]

  • Pharmacological profiling of novel compounds: this compound can serve as a reference compound in screens for new drugs targeting the noradrenergic system.

Data Presentation

Quantitative data from experiments using this compound should be organized for clear comparison. Below are example tables for presenting typical results.

Table 1: Effect of this compound on Basal Synaptic Transmission

Experimental ConditionFiber Volley Amplitude (mV)fEPSP Slope (mV/ms)Population Spike Amplitude (mV)
Baseline (aCSF) 1.2 ± 0.10.8 ± 0.052.5 ± 0.2
This compound (1 µM) 1.1 ± 0.11.2 ± 0.073.5 ± 0.3
Washout (aCSF) 1.2 ± 0.10.9 ± 0.062.7 ± 0.2

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Table 2: Pharmacological Characteristics of this compound

ParameterValueReference
Receptor Target α2-adrenoceptor[1]
Action Competitive Antagonist[1]
pA2 (rat vas deferens) 8.17 ± 0.06[1]
α1/α2 Selectivity Ratio 1659[1]
Recommended Working Concentration 0.1 - 10 µMInferred from typical antagonist concentrations

Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing electrophysiological recordings to study the effects of this compound.

Acute Brain Slice Preparation

This protocol describes the preparation of viable brain slices for electrophysiological recordings.[3]

Solutions:

  • Slicing Solution (Protective/Cutting aCSF): To be made fresh and kept ice-cold and continuously bubbled with 95% O2 / 5% CO2 (carbogen). The composition can vary, with sucrose (B13894) or NMDG-based solutions often used to improve neuronal health.[4] A common recipe is (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.

  • Artificial Cerebrospinal Fluid (aCSF): To be continuously bubbled with carbogen. A standard recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) deeply with an approved anesthetic.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.[5]

  • Trim the brain to isolate the region of interest (e.g., hippocampus, cortex).

  • Mount the brain block onto the specimen disc of a vibratome using cyanoacrylate glue.[5]

  • Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated slicing solution.

  • Cut slices at the desired thickness (typically 300-400 µm).[6]

  • Transfer the slices to a holding chamber containing aCSF at 32-35°C and allow them to recover for at least 30 minutes.[3]

  • After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.[6]

Electrophysiological Recording

This protocol outlines the general procedure for whole-cell patch-clamp or field potential recordings.

Equipment:

  • Upright microscope with DIC optics

  • Micromanipulators

  • Amplifier (e.g., Axopatch, MultiClamp)

  • Data acquisition system (e.g., Digidata, pCLAMP software)

  • Perfusion system

  • Recording chamber

Procedure:

  • Transfer a single brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 ml/min.[5]

  • For Field Recordings (fEPSPs):

    • Place a stimulating electrode (e.g., concentric bipolar electrode) in the desired afferent pathway.

    • Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic or somatic layer where a response is expected.

    • Deliver baseline stimuli and record stable baseline responses for at least 20 minutes.

    • Apply this compound by switching the perfusion to an aCSF solution containing the desired concentration of the compound.

    • Record the effects of this compound on the evoked responses.

    • Perform a washout by perfusing with regular aCSF to observe recovery.

  • For Whole-Cell Patch-Clamp Recordings:

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

    • Under visual guidance, approach a neuron in the slice with the recording pipette.

    • Apply gentle positive pressure to the pipette as it is lowered into the tissue.[6]

    • Once the pipette tip is close to the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.[6]

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked postsynaptic currents).

    • Apply this compound via the perfusion system and record changes in the measured parameters.

    • Perform a washout to observe reversibility.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in brain slice electrophysiology.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron NE Norepinephrine Alpha2_R α2-Adrenoceptor NE->Alpha2_R Binds Post_R Postsynaptic Receptor NE->Post_R Binds Vesicle Synaptic Vesicle Vesicle->NE Releases Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Triggers Fusion AC Adenylyl Cyclase Alpha2_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_channel Inhibits Action_Potential Action Potential Arrives Action_Potential->Ca_channel Opens CH38083 This compound CH38083->Alpha2_R Blocks

Caption: Signaling pathway of presynaptic α2-adrenoceptor and the action of this compound.

G Start Start Slice_Prep Prepare Acute Brain Slices Start->Slice_Prep Recovery Slice Recovery (≥1 hour) Slice_Prep->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Setup Position Stimulating & Recording Electrodes Transfer->Setup Baseline Record Stable Baseline (20-30 min) Setup->Baseline Drug_App Apply this compound via Perfusion Baseline->Drug_App Record_Effect Record Effect of this compound Drug_App->Record_Effect Washout Washout with aCSF Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze Data Analysis Record_Recovery->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vivo Microdialysis of CH-38083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-38083 is a potent and selective antagonist of alpha-2 adrenoceptors.[1] This compound is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes. In vivo microdialysis is a widely used technique to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[2][3][4] This document provides a detailed protocol for conducting in vivo microdialysis studies to assess the effects of this compound on neurotransmitter levels in the brain.

Mechanism of Action

This compound acts as a competitive antagonist at presynaptic alpha-2 adrenoceptors. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine (B1679862) (NE) from noradrenergic neurons. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the firing rate and subsequent release of NE. Due to the interaction between noradrenergic and other neurotransmitter systems, such as the dopaminergic system, administration of this compound is also expected to influence dopamine (B1211576) (DA) levels.

Experimental Protocols

Surgical Implantation of Microdialysis Guide Cannula

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Surgical drill

  • Guide cannula (sized for the target brain region)

  • Dummy probe

  • Dental cement

  • Surgical sutures or staples

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the animal in the stereotaxic apparatus.

  • Shave the scalp and sterilize the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement.

  • Insert a dummy probe into the guide cannula to keep it patent.

  • Suture or staple the scalp incision.

  • Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least 5-7 days.

In Vivo Microdialysis Procedure

This protocol outlines the steps for conducting the microdialysis experiment after the animal has fully recovered from surgery.

Materials:

  • Microdialysis probe (with a suitable membrane cutoff)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • Tubing (FEP or PEEK)

Artificial Cerebrospinal Fluid (aCSF) Recipe:

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl21.2
MgCl20.85

The pH of the aCSF should be adjusted to 7.4.

Procedure:

  • Gently restrain the awake and freely moving animal.

  • Remove the dummy probe from the guide cannula and insert the microdialysis probe.

  • Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe by dissolving it in the aCSF.

  • Continue to collect dialysate samples for the desired duration of the experiment.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

  • Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from a microdialysis study with this compound.

Table 1: Effect of Systemic Administration of this compound on Extracellular Norepinephrine Levels in the Prefrontal Cortex

Time (minutes)Baseline NE (% of Basal)This compound (1 mg/kg, i.p.) NE (% of Basal)
-40 to -20100 ± 10100 ± 12
-20 to 098 ± 9102 ± 11
0 (Injection)
0 to 20105 ± 11150 ± 20
20 to 40102 ± 13250 ± 35
40 to 6099 ± 10230 ± 30
60 to 80101 ± 12180 ± 25
80 to 10097 ± 11140 ± 18
100 to 120103 ± 14110 ± 15

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Table 2: Effect of Systemic Administration of this compound on Extracellular Dopamine Levels in the Prefrontal Cortex

Time (minutes)Baseline DA (% of Basal)This compound (1 mg/kg, i.p.) DA (% of Basal)
-40 to -20100 ± 8100 ± 9
-20 to 0101 ± 799 ± 10
0 (Injection)
0 to 2098 ± 9120 ± 15
20 to 40103 ± 10160 ± 22
40 to 60100 ± 8155 ± 20
60 to 8099 ± 11130 ± 18
80 to 100102 ± 9115 ± 14
100 to 12097 ± 10105 ± 12

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of this compound Action

CH38083_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Neuronal Firing alpha2_receptor Alpha-2 Adrenoceptor NE_release->alpha2_receptor Binds to NE_synapse Extracellular NE NE_release->NE_synapse alpha2_receptor->NE_release Inhibits (-) CH38083 This compound CH38083->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenoceptor NE_synapse->postsynaptic_receptor Activates

Caption: Mechanism of this compound action at the noradrenergic synapse.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis A Anesthetize Animal B Stereotaxic Implantation of Guide Cannula A->B C Secure with Dental Cement B->C D Post-operative Recovery (5-7 days) C->D E Insert Microdialysis Probe D->E F Perfuse with aCSF (1-2 µL/min) E->F G Baseline Sample Collection (1-2 hours) F->G H Administer this compound G->H I Post-treatment Sample Collection H->I J HPLC-ED Analysis of Neurotransmitters I->J K Histological Verification of Probe Placement I->K L Data Analysis and Statistical Comparison J->L K->L

Caption: Workflow for a typical in vivo microdialysis experiment.

References

Application Notes and Protocols for Studying Noradrenergic Pathways with CH-38083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CH-38083, a potent and selective α2-adrenoceptor antagonist, in the investigation of noradrenergic pathways. This document outlines the pharmacological properties of this compound, detailed protocols for key in vitro and in vivo experiments, and data presentation guidelines to facilitate the study of the noradrenergic system's role in various physiological and pathological processes.

Introduction to this compound

This compound, chemically known as 7,8-(methylenedioxy)-14α-hydroxyalloberbane HCl, is a highly selective and competitive antagonist of α2-adrenergic receptors.[1] Its high affinity for α2-adrenoceptors over α1-adrenoceptors and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the specific functions of the noradrenergic system. By blocking presynaptic α2-autoreceptors, this compound enhances the release of norepinephrine, providing a mechanism to study the downstream effects of increased noradrenergic transmission in the central and peripheral nervous systems.

Pharmacological Profile of this compound

The efficacy and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandPreparationKi (nM)
α2-adrenoceptor[3H]IdazoxanRat brain membrane1.2
α1-adrenoceptor[3H]PrazosinRat brain membrane1642

Data from Vizi et al., 1986[1]

Table 2: Functional Antagonism and Selectivity of this compound

PreparationAgonistpA2α1/α2 Selectivity Ratio
Rat Vas Deferens (presynaptic α2)Xylazine8.17 ± 0.061659
Rat Vas Deferens (postsynaptic α1)L-Phenylephrine4.95 ± 0.11
Guinea Pig Ileum (presynaptic α2)Xylazine8.07 ± 0.20
Rabbit Pulmonary Artery (postsynaptic α1)L-Norepinephrine5.38 ± 0.33

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Data from Vizi et al., 1986.[1]

Table 3: Comparative Selectivity Ratios (Ki α1/Ki α2) of α2-Adrenoceptor Antagonists

CompoundSelectivity Ratio
This compound 1368
Idazoxan289.5
Yohimbine32.5

Data from Vizi et al., 1986.[1]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound, it is crucial to understand the underlying signaling pathways it modulates and to have a clear experimental workflow.

α2-Adrenoceptor Signaling Pathway

This compound exerts its effects by blocking the canonical α2-adrenoceptor signaling cascade. The following diagram illustrates this pathway.

alpha2_signaling cluster_presynaptic Presynaptic Terminal NE_vesicle Norepinephrine (Vesicle) NE_released Norepinephrine (Synaptic Cleft) NE_vesicle->NE_released Exocytosis alpha2_receptor α2-Adrenoceptor NE_released->alpha2_receptor Binds Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel->NE_vesicle Triggers CH38083 This compound CH38083->alpha2_receptor Blocks

Caption: α2-Adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Studies

A typical in vivo study using this compound to investigate its effects on noradrenergic neurotransmission and behavior is outlined below.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis acclimation Acclimation to Housing surgery Stereotaxic Surgery (Microdialysis Probe Implantation) acclimation->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline Microdialysis (Measure Basal NE Levels) recovery->baseline drug_admin This compound Administration (i.p. or s.c.) baseline->drug_admin post_drug_dialysis Post-drug Microdialysis (Measure NE Release) drug_admin->post_drug_dialysis behavioral_testing Behavioral Testing (e.g., Elevated Plus Maze, Forced Swim Test) drug_admin->behavioral_testing hplc HPLC-ECD Analysis of Dialysates post_drug_dialysis->hplc behavioral_scoring Behavioral Scoring (Automated or Manual) behavioral_testing->behavioral_scoring stats Statistical Analysis hplc->stats behavioral_scoring->stats

References

Application of CH-38083 in Behavioral Neuroscience Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-38083 is a potent and highly selective alpha-2 adrenoceptor antagonist. Its high affinity for alpha-2 adrenoceptors over alpha-1 adrenoceptors makes it a valuable research tool for elucidating the role of the noradrenergic system in various physiological and pathological processes, particularly within the central nervous system. In behavioral neuroscience, dissecting the function of specific neurotransmitter systems is crucial for understanding the neural underpinnings of behavior and for the development of novel therapeutics for psychiatric and neurological disorders. This document provides detailed application notes and protocols for the use of this compound in behavioral neuroscience research, with a focus on its established application in aggression studies and its potential applications in other behavioral domains based on its mechanism of action.

Mechanism of Action: Alpha-2 Adrenoceptor Antagonism

This compound exerts its effects by blocking alpha-2 adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi). Alpha-2 adrenoceptors are found both presynaptically and postsynaptically.

  • Presynaptic Alpha-2 Adrenoceptors: Located on noradrenergic nerve terminals, these receptors function as autoreceptors. When activated by norepinephrine (B1679862) (NE) in the synaptic cleft, they inhibit further NE release, creating a negative feedback loop. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the firing rate and enhanced release of norepinephrine.

  • Postsynaptic Alpha-2 Adrenoceptors: These receptors are located on the postsynaptic membrane of neurons and, when activated, mediate various cellular responses, often leading to hyperpolarization and inhibition of the postsynaptic neuron. Antagonism of these receptors by this compound can block the inhibitory effects of norepinephrine at these sites.

The net effect of this compound on a given behavior is a complex interplay between its actions at these different receptor locations, which can vary across different brain regions and neuronal circuits.

Established Application: Modulation of Aggressive Behavior

Research has demonstrated the utility of this compound in studying the neurobiology of aggression. Specifically, it has been investigated in the context of isolation-induced aggression in mice, a widely used animal model to study aggressive behaviors.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on aggressive behavior in male mice, compared to other alpha-2 adrenoceptor antagonists.

CompoundDose Range (mg/kg, i.p.)Effect on Fighting DurationEffect on Defensive BehaviorsReference
This compound 0.5 - 5Reduced No significant effect[1]
Yohimbine0.5 - 5No significant effectIncreased [1]
Idazoxan0.5 - 5Reduced Increased [1]
Experimental Protocol: Isolation-Induced Aggression in Mice

This protocol describes a standard method for inducing and assessing aggressive behavior in male mice, a paradigm in which this compound has been evaluated.

1. Animal Model:

  • Species: Male mice (e.g., CD-1 or other suitable strain)

  • Age: 4-5 weeks at the start of isolation.

  • Housing: Individually house mice in standard laboratory cages for a period of 3-4 weeks to induce aggression. Provide food and water ad libitum and maintain a 12-hour light/dark cycle.

2. Drug Preparation and Administration:

  • Compound: this compound hydrochloride.

  • Vehicle: Sterile saline (0.9% NaCl) or as determined by solubility.

  • Concentration: Prepare solutions to deliver the desired dose in a volume of 10 ml/kg body weight.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.

3. Behavioral Testing: Resident-Intruder Test:

  • Intruder Animals: Use group-housed, non-aggressive male mice of the same strain as residents.

  • Procedure:

    • Thirty minutes after drug or vehicle administration, introduce an intruder mouse into the home cage of the resident (isolated) mouse.

    • Observe the pair for a fixed period, typically 10 minutes.

    • Record the following behavioral parameters:

      • Latency to the first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

      • Duration of fighting: Total time the resident spends engaged in aggressive behaviors (e.g., biting, wrestling, chasing).

      • Frequency of attacks: The number of distinct aggressive episodes.

      • Duration of defensive/submissive behaviors: Time the resident spends in defensive postures (e.g., upright posture, tail rattling).

      • Social interaction: Time spent in non-aggressive social behaviors (e.g., sniffing, grooming).

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Potential Applications in Other Behavioral Domains

Based on its mechanism of action as an alpha-2 adrenoceptor antagonist and the known role of the noradrenergic system in various behaviors, this compound has potential applications in other areas of behavioral neuroscience research. While specific studies using this compound in these paradigms may be limited, the following sections outline the rationale and general protocols for its investigation.

Anxiety-Related Behaviors

Rationale: The noradrenergic system is heavily implicated in the regulation of anxiety. Increased noradrenergic signaling is often associated with anxiogenic-like effects. By increasing norepinephrine release, this compound would be hypothesized to produce anxiogenic-like effects in standard animal models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Expected Outcome: An anxiogenic-like effect would be indicated by a decrease in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.

Depressive-Like Behaviors

Rationale: The monoamine hypothesis of depression suggests that a deficit in synaptic norepinephrine is a contributing factor. Alpha-2 adrenoceptor antagonists are hypothesized to have antidepressant-like effects by increasing noradrenergic neurotransmission.

Experimental Protocol: Forced Swim Test (FST)

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer this compound or vehicle. The timing of administration may vary (e.g., acute or sub-chronic).

    • Place the mouse in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Expected Outcome: An antidepressant-like effect would be indicated by a significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle group.

Learning and Memory

Rationale: Norepinephrine plays a critical role in modulating cognitive functions, including attention, learning, and memory. The effects of modulating noradrenergic signaling on cognition are complex and can be task-dependent. Investigating this compound in learning and memory paradigms can help elucidate the specific role of alpha-2 adrenoceptor-mediated signaling in these processes.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for several minutes on consecutive days.

    • Training (Familiarization) Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes). Administer this compound or vehicle before this phase.

    • Retention (Test) Phase: After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring the familiar and novel objects.

  • Expected Outcome: A discrimination index (time exploring novel object / total exploration time) is calculated. An impairment or enhancement in memory due to this compound would be reflected in a change in this index compared to the vehicle group.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_auto Alpha-2 Autoreceptor NE_release->alpha2_auto Binds to NE_synapse NE alpha2_auto->NE_release Inhibits (-) alpha2_post Postsynaptic Alpha-2 Receptor NE_synapse->alpha2_post Binds to Gi_protein Gi Protein alpha2_post->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->downstream Activates CH38083 This compound CH38083->alpha2_auto Blocks CH38083->alpha2_post Blocks

Caption: Signaling pathway of alpha-2 adrenoceptors and the action of this compound.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation Animal Model\n(e.g., Male Mice) Animal Model (e.g., Male Mice) Behavioral Paradigm\n(e.g., Isolation-Induced Aggression) Behavioral Paradigm (e.g., Isolation-Induced Aggression) Animal Model\n(e.g., Male Mice)->Behavioral Paradigm\n(e.g., Isolation-Induced Aggression) Baseline Behavioral Assessment\n(Optional) Baseline Behavioral Assessment (Optional) Drug Preparation\n(this compound in Vehicle) Drug Preparation (this compound in Vehicle) Dosing Regimen\n(e.g., 1 mg/kg, i.p.) Dosing Regimen (e.g., 1 mg/kg, i.p.) Drug Preparation\n(this compound in Vehicle)->Dosing Regimen\n(e.g., 1 mg/kg, i.p.) Drug/Vehicle Administration Drug/Vehicle Administration Baseline Behavioral Assessment\n(Optional)->Drug/Vehicle Administration Behavioral Testing\n(e.g., Resident-Intruder Test) Behavioral Testing (e.g., Resident-Intruder Test) Drug/Vehicle Administration->Behavioral Testing\n(e.g., Resident-Intruder Test) Data Collection\n(e.g., Video Recording) Data Collection (e.g., Video Recording) Behavioral Testing\n(e.g., Resident-Intruder Test)->Data Collection\n(e.g., Video Recording) Behavioral Scoring\n(e.g., Duration of Fighting) Behavioral Scoring (e.g., Duration of Fighting) Data Collection\n(e.g., Video Recording)->Behavioral Scoring\n(e.g., Duration of Fighting) Statistical Analysis\n(e.g., ANOVA) Statistical Analysis (e.g., ANOVA) Behavioral Scoring\n(e.g., Duration of Fighting)->Statistical Analysis\n(e.g., ANOVA) Interpretation of Results Interpretation of Results Statistical Analysis\n(e.g., ANOVA)->Interpretation of Results

Caption: General experimental workflow for a behavioral neuroscience study with this compound.

References

CH-38083: A Potent and Selective Tool for Alpha-2 Adrenoceptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CH-38083, chemically known as 7,8-(methylenedioxy)-14α-hydroxyalloberbane HCl, is a highly potent and selective antagonist for alpha-2 (α₂) adrenoceptors. Its remarkable selectivity over alpha-1 (α₁) adrenoceptors and other receptor types makes it an invaluable tool for researchers investigating the physiological and pathological roles of the α₂-adrenergic system. These application notes provide detailed protocols for utilizing this compound in receptor mapping studies, including in vitro radioligand binding assays, ex vivo functional assays in isolated tissues, and in vivo receptor occupancy studies using Positron Emission Tomography (PET).

Quantitative Data Summary

The binding affinity and selectivity of this compound for adrenoceptors have been quantified in various experimental systems. The data presented below is crucial for designing and interpreting receptor mapping studies.

ParameterValueSpecies/TissueExperimental ModelReference
pA₂ (vs. Xylazine) 8.17 ± 0.06Rat Vas Deferens (presynaptic α₂)Isolated Organ Bath[1]
pA₂ (vs. L-phenylephrine) 4.95 ± 0.11Rat Vas Deferens (postsynaptic α₁)Isolated Organ Bath[1]
α₁/α₂ Selectivity Ratio (pA₂ based) 1659Rat Vas DeferensIsolated Organ Bath[1]
Kᵢ α₁ (from [³H]prazosin binding) Varies by studyRat Brain MembranesRadioligand Binding Assay[1]
Kᵢ α₂ (from [³H]idazoxan binding) Varies by studyRat Brain MembranesRadioligand Binding Assay[1]
α₁/α₂ Selectivity Ratio (Kᵢ based) 1368Rat Brain MembranesRadioligand Binding Assay[1]

Signaling Pathway

This compound exerts its antagonistic effect by blocking the canonical α₂-adrenoceptor signaling pathway. Upon activation by endogenous agonists like norepinephrine, the α₂-adrenoceptor, a G-protein coupled receptor (GPCR), couples to an inhibitory G-protein (Gᵢ). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, this compound prevents this signaling cascade.

alpha2_signaling cluster_membrane Cell Membrane Norepinephrine Norepinephrine Alpha2_Receptor α₂-Adrenoceptor Norepinephrine->Alpha2_Receptor Binds CH38083 This compound CH38083->Alpha2_Receptor Blocks G_protein Gᵢ Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulates binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Rat Brain Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension Protein_Assay Determine Protein Concentration Resuspension->Protein_Assay Incubation Incubate Membranes with Radioligand and this compound Protein_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation organ_bath_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Rat Vas Deferens Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration CRC_Control Generate Xylazine Concentration-Response Curve (Control) Equilibration->CRC_Control Incubate_Antagonist Incubate with this compound CRC_Control->Incubate_Antagonist CRC_Antagonist Generate Xylazine Concentration-Response Curve (in presence of this compound) Incubate_Antagonist->CRC_Antagonist EC50_Calc Calculate EC₅₀ Values CRC_Antagonist->EC50_Calc DR_Calc Calculate Dose Ratios (DR) EC50_Calc->DR_Calc Schild_Plot Construct Schild Plot DR_Calc->Schild_Plot pA2_Determination Determine pA₂ Value Schild_Plot->pA2_Determination pet_workflow cluster_scan1 Baseline Scan cluster_drug Drug Administration cluster_scan2 Post-Dose Scan cluster_analysis Data Analysis Anesthetize1 Anesthetize Animal Inject_Radioligand1 Inject Radioligand Anesthetize1->Inject_Radioligand1 PET_Scan1 Acquire Baseline PET Data Inject_Radioligand1->PET_Scan1 Administer_CH38083 Administer this compound PET_Scan1->Administer_CH38083 Anesthetize2 Anesthetize Animal Administer_CH38083->Anesthetize2 Inject_Radioligand2 Inject Radioligand Anesthetize2->Inject_Radioligand2 PET_Scan2 Acquire Post-Dose PET Data Inject_Radioligand2->PET_Scan2 Image_Reconstruction Reconstruct PET Images PET_Scan2->Image_Reconstruction ROI_Definition Define Regions of Interest Image_Reconstruction->ROI_Definition Quantification Quantify Radioligand Binding ROI_Definition->Quantification RO_Calculation Calculate Receptor Occupancy Quantification->RO_Calculation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of CH-38083, a selective and potent α2-adrenoceptor antagonist, in rodent studies. The information is compiled from preclinical research to assist in the design and execution of in vivo experiments.

Compound Information

  • Compound Name: this compound

  • Chemical Name: 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl

  • Mechanism of Action: this compound is a competitive antagonist of α2-adrenoceptors. It exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors. By blocking presynaptic α2-adrenoceptors, it enhances the release of norepinephrine (B1679862).

Recommended Dosage in Rodent Studies

The appropriate dosage of this compound can vary depending on the rodent species, the research application, and the specific experimental design. The following tables summarize dosages cited in the literature for mice and rats.

Table 1: Recommended Dosage of this compound in Mouse Studies
ApplicationStrainDosage RangeAdministration RouteKey FindingsReference
Aggressive BehaviorMale Mice0.5, 1, 2, and 4 mg/kgIntraperitoneal (i.p.)Dose-dependently affected the time spent in fighting.[Valéria H. V. et al., 1996]
Table 2: Recommended Dosage of this compound in Rat Studies
ApplicationStrainDosageAdministration RouteKey FindingsReference
Aggressive BehaviorMale Long-Evans Rats1 mg/kgIntraperitoneal (i.p.)Increased biting attacks in response to an intruder.[Haller J., 1995]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols derived from studies utilizing this compound.

Protocol 1: Investigation of Anti-Aggressive Effects in Mice

This protocol is based on the study by Valéria H. V. et al. (1996).

1. Animals:

  • Male mice of a suitable strain, housed in isolation for a period to induce aggressive behavior.

2. Drug Preparation:

  • Dissolve this compound in a suitable vehicle (e.g., saline). The final concentration should be prepared to allow for an injection volume of 10 ml/kg body weight.

3. Administration:

  • Administer this compound via intraperitoneal (i.p.) injection at doses of 0.5, 1, 2, and 4 mg/kg.

  • A control group should receive a vehicle-only injection.

  • Allow for a 30-minute pre-treatment time before behavioral testing.

4. Behavioral Testing (Isolation-Induced Aggression Model):

  • Introduce a standard opponent (e.g., a non-aggressive mouse) into the resident mouse's home cage.

  • Record the interaction for a defined period (e.g., 10 minutes).

  • Score behaviors such as latency to the first attack, number of attacks, and total time spent in aggressive encounters.

5. Data Analysis:

  • Compare the behavioral scores between the different dosage groups and the control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Assessment of Aggressive Behavior in Rats

This protocol is based on the study by Haller J. (1995).

1. Animals:

  • Male Long-Evans rats.

2. Drug Preparation:

  • Prepare a solution of this compound in a suitable vehicle for intraperitoneal injection.

3. Administration:

  • Inject rats with 1 mg/kg of this compound (i.p.).

  • The control group should be injected with the vehicle alone.

4. Behavioral Testing (Resident-Intruder Paradigm):

  • 20 minutes after injection, introduce a size-matched intruder rat into the resident's home cage for 15 minutes.

  • Record and quantify the number of biting attacks by the resident rat.

5. Data Analysis:

  • Compare the frequency of attacks between the this compound treated group and the control group using a suitable statistical test (e.g., t-test).

Signaling Pathway and Experimental Workflow

α2-Adrenoceptor Signaling Pathway

This compound acts as an antagonist at the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) typically coupled to an inhibitory G-protein (Gi). The binding of an agonist (like norepinephrine) to the α2-receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby indirectly increasing synaptic norepinephrine levels by inhibiting the negative feedback loop.

alpha2_signaling cluster_presynaptic Presynaptic Terminal NE_release Norepinephrine Release NE Norepinephrine NE_release->NE Releases alpha2_receptor α2-Adrenoceptor NE->alpha2_receptor Binds to Gi_protein Gi-Protein alpha2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_release Inhibits CH38083 This compound CH38083->alpha2_receptor Blocks

Caption: Antagonistic action of this compound on the presynaptic α2-adrenoceptor signaling pathway.

Experimental Workflow for a Rodent Behavioral Study

The following diagram outlines a typical workflow for conducting a behavioral study in rodents involving the administration of a compound like this compound.

experimental_workflow start Start: Experimental Design acclimation Animal Acclimation (e.g., 1 week) start->acclimation habituation Habituation to Handling and Test Environment acclimation->habituation grouping Random Assignment to Treatment Groups habituation->grouping drug_prep Drug Preparation (this compound & Vehicle) grouping->drug_prep administration Drug Administration (e.g., i.p. injection) drug_prep->administration pre_test_period Pre-Test Period (e.g., 30 min) administration->pre_test_period behavioral_test Behavioral Testing pre_test_period->behavioral_test data_collection Data Collection & Scoring behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End: Interpretation of Results data_analysis->end

Caption: A generalized experimental workflow for a rodent behavioral study.

Application Notes and Protocols for CH-38083 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of CH-38083, a potent and selective α2-adrenoceptor antagonist, in various animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction to this compound

This compound is a selective antagonist of α2-adrenergic receptors, which are key components of the sympathetic nervous system.[1] These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced norepinephrine (B1679862) release. By blocking these receptors, this compound enhances the release of norepinephrine, making it a valuable tool for studying the physiological and pathological roles of the α2-adrenoceptor signaling pathway.

Signaling Pathway

The α2-adrenoceptor is coupled to an inhibitory G-protein (Gi/o). Antagonism of this receptor by this compound blocks the downstream signaling cascade, leading to an increase in norepinephrine release from presynaptic nerve terminals.

alpha2_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release Alpha2_R α2-Adrenoceptor NE->Alpha2_R Binds NE_cleft Norepinephrine Gi_protein Gi/o Protein Alpha2_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP CH38083 This compound CH38083->Alpha2_R Blocks Postsynaptic_R Adrenergic Receptor NE_cleft->Postsynaptic_R Binds Effect Effect Postsynaptic_R->Effect Cellular Response

Caption: α2-Adrenoceptor Signaling Pathway and this compound Mechanism of Action.

Administration Protocols

The selection of an appropriate administration route is critical for achieving desired experimental outcomes. The following protocols are based on available literature and general guidelines for animal research. Note: Specific pharmacokinetic and optimal dosage data for this compound via oral, intraperitoneal, and subcutaneous routes are not currently available. Therefore, the provided dose ranges for these routes are estimations based on other α2-adrenoceptor antagonists and should be determined empirically through pilot studies.

Solution Preparation

For parenteral administration, this compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. The solution should be prepared under aseptic conditions and filtered through a 0.22 µm sterile filter before injection. The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation.

Data Presentation: Administration Routes and Dosages
Animal Model Administration Route Dosage Range Vehicle Notes
CatIntravenous (IV)30 - 200 µg/kgSterile SalineAdministered to anesthetized animals.
Dog (estimated)Intraperitoneal (IP)0.1 - 2.0 mg/kgSterile SalineBased on data from other α2-antagonists. Dose-finding study recommended.
Rat (estimated)Intraperitoneal (IP)0.1 - 2.0 mg/kgSterile SalineBased on data from other α2-antagonists. Dose-finding study recommended.
Mouse (estimated)Intraperitoneal (IP)0.1 - 2.0 mg/kgSterile SalineBased on data from other α2-antagonists. Dose-finding study recommended.
Rat (estimated)Subcutaneous (SC)0.1 - 5.0 mg/kgSterile SalineNo specific data available. Dose-finding study is essential.
Mouse (estimated)Subcutaneous (SC)0.1 - 5.0 mg/kgSterile SalineNo specific data available. Dose-finding study is essential.
Rat/Mouse (estimated)Oral (PO)1 - 10 mg/kgAppropriate vehicle (e.g., water, methylcellulose)Bioavailability is unknown and may be low. Dose-finding study is essential.
Experimental Protocols

Animal Model: Cat (as per available literature), adaptable to other species like rats and mice with appropriate catheterization techniques.

Materials:

  • This compound solution

  • Sterile syringes and needles (27-30G for rodents)

  • Anesthetic agent

  • Catheter (if required)

  • Animal restrainer (for conscious animals if applicable)

Procedure:

  • Anesthetize the animal according to the approved institutional protocol.

  • For cats, a cephalic or saphenous vein can be used. For rodents, the tail vein is most common.

  • Surgically expose and catheterize the selected vein if continuous infusion or repeated sampling is required.

  • Administer the this compound solution as a slow bolus injection or via infusion.

  • Monitor the animal for physiological responses as per the experimental design.

Animal Model: Mouse, Rat

Materials:

  • This compound solution

  • Sterile syringes and needles (23-27G)

  • Animal restrainer

Procedure:

  • Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person handling technique or a restraint device may be necessary.

  • Tilt the animal's head downwards at a slight angle.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the solution smoothly and withdraw the needle.

  • Return the animal to its cage and monitor for any signs of distress.

Animal Model: Mouse, Rat

Materials:

  • This compound solution

  • Sterile syringes and needles (25-27G)

  • Animal restrainer

Procedure:

  • Gently restrain the animal.

  • Lift a fold of skin on the dorsal side, between the shoulder blades, to create a "tent".

  • Insert the needle at the base of the skin tent, parallel to the body.

  • Aspirate to check for blood.

  • Inject the solution to form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Monitor the animal post-injection.

Experimental Workflow

A typical experimental workflow for administering this compound and assessing its effects in an animal model is outlined below.

experimental_workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Measurements (e.g., Blood Pressure, Heart Rate) Acclimatization->Baseline Preparation This compound Solution Preparation Baseline->Preparation Administration Drug Administration (IV, IP, SC, or PO) Preparation->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (Pharmacodynamic & Pharmacokinetic) Monitoring->Data_Collection Endpoint Experimental Endpoint (e.g., Tissue Collection) Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: General Experimental Workflow for this compound Administration in Animal Models.

Pharmacokinetic Considerations

Currently, there is a lack of published pharmacokinetic data for this compound. Key parameters such as bioavailability, half-life, and clearance are unknown for various administration routes. It is strongly recommended that researchers conduct pilot pharmacokinetic studies to determine these parameters in their specific animal models. This will be crucial for designing robust efficacy and toxicology studies. Based on data from other α2-adrenoceptor antagonists, oral bioavailability may be low.

Safety and Toxicology

No specific LD50 or comprehensive toxicology data for this compound were identified. As with any experimental compound, appropriate safety precautions should be taken. Researchers should monitor animals closely for any adverse effects following administration. Dose-escalation studies are recommended to determine the maximum tolerated dose for each administration route.

Conclusion

These application notes provide a starting point for researchers working with this compound in animal models. The provided protocols for intravenous administration are based on published data, while those for intraperitoneal, subcutaneous, and oral routes are based on general principles and data from similar compounds. It is imperative for researchers to conduct initial dose-finding and pharmacokinetic studies to establish optimal experimental conditions for their specific research questions.

References

Techniques for dissolving CH-38083 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques for the dissolution and experimental use of CH-38083, a selective α2-adrenergic receptor antagonist.

Introduction to this compound

This compound, with the chemical name 7,8-(methylenedioxy)-14α-hydroxyalloberbane hydrochloride, is a potent and selective antagonist of α2-adrenergic receptors. As a hydrochloride salt, it exhibits improved solubility in aqueous solutions, a key consideration for experimental applications. Understanding its mechanism of action is crucial for designing and interpreting experiments. This compound blocks the signaling cascade initiated by the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein (Gi). This inhibition prevents the downstream decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. While specific solubility data from the manufacturer is not always readily available, the following guidelines are based on common laboratory practices for similar small molecules.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventAnticipated SolubilityRecommended Maximum Stock ConcentrationStorage of Stock Solution
Dimethyl Sulfoxide (DMSO)High≥ 10 mM-20°C or -80°C, protected from light
EthanolModerate~1-5 mM-20°C, protected from light
Water (or aqueous buffers)Low to Moderate~0.1-1 mM-20°C (short-term) or -80°C (long-term)

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound HCl ≈ 389.9 g/mol ), you would weigh approximately 3.9 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by antagonizing the α2-adrenergic receptor. The following diagrams illustrate the signaling pathway and a general workflow for a cell-based assay to measure the antagonist activity of this compound.

G_protein_signaling α2-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane Receptor α2-Adrenergic Receptor G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates CH38083 This compound (Antagonist) CH38083->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates (Reduced) Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

Caption: α2-Adrenergic Receptor Signaling Pathway.

The diagram above illustrates how an agonist activates the α2-adrenergic receptor, leading to the inhibition of adenylyl cyclase by the Gi protein, resulting in decreased cAMP levels. This compound acts as an antagonist, blocking the agonist from binding to the receptor and thereby preventing this signaling cascade.

experimental_workflow Experimental Workflow for this compound Antagonist Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture 1. Cell Seeding (e.g., HEK293 expressing α2-AR) stock_prep 2. Prepare this compound Stock (e.g., 10 mM in DMSO) antagonist_incubation 3. Pre-incubate cells with varying concentrations of this compound stock_prep->antagonist_incubation agonist_stimulation 4. Stimulate with α2-AR agonist (e.g., UK-14,304) antagonist_incubation->agonist_stimulation lysis 5. Cell Lysis agonist_stimulation->lysis cAMP_measurement 6. Measure intracellular cAMP levels (e.g., HTRF, ELISA) lysis->cAMP_measurement data_analysis 7. Data Analysis (IC50 determination) cAMP_measurement->data_analysis

Application Notes and Protocols: Preclinical Evaluation of the Alpha-2 Adrenoceptor Antagonist CH-38083 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of CH-38083, a selective alpha-2 adrenoceptor antagonist, in combination with other pharmacological agents. Due to the limited publicly available data on this compound combination studies, this document presents a conceptual framework and detailed protocols for assessing its synergistic potential. The methodologies described herein are based on established preclinical models for evaluating drug-drug interactions and are intended to serve as a guide for researchers and drug development professionals. We will use the combination of this compound with the standard-of-care chemotherapeutic agent, paclitaxel, in a non-small cell lung cancer (NSCLC) model as an exemplary case.

Introduction to this compound

This compound is a berbane derivative identified as a potent and selective antagonist of alpha-2 adrenoceptors.[1] Preclinical studies have demonstrated its high affinity for presynaptic alpha-2 adrenoceptors, leading to an enhanced release of norepinephrine (B1679862).[1] The alpha-2 adrenoceptor signaling pathway is implicated in various physiological processes, and its modulation presents a therapeutic target for several diseases. The rationale for exploring this compound in combination therapies stems from the potential of alpha-2 adrenoceptor blockade to modulate the tumor microenvironment and enhance the efficacy of cytotoxic agents.

Mechanism of Action: Alpha-2 Adrenoceptor Antagonism

The alpha-2 adrenoceptors are G protein-coupled receptors that, upon activation by endogenous ligands such as norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is involved in regulating neurotransmitter release, blood pressure, and cell growth. By blocking these receptors, this compound is hypothesized to increase norepinephrine levels in the synaptic cleft, which could have downstream effects on tumor cell signaling and the immune response.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Exocytosis Alpha2_Receptor Alpha-2 Adrenoceptor (Autoreceptor) NE_Release->Alpha2_Receptor Binds to NE Norepinephrine NE_Release->NE AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->NE_Release Triggers CH38083 This compound CH38083->Alpha2_Receptor Blocks Cell_Culture A549 NSCLC Cell Culture Drug_Treatment Drug Treatment (this compound, Paclitaxel, Combination) Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Drug_Treatment->Cytotoxicity_Assay Western_Blot Western Blot Analysis (Apoptosis Markers) Drug_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Combination Index) Cytotoxicity_Assay->Data_Analysis Xenograft_Model In Vivo Xenograft Mouse Model Data_Analysis->Xenograft_Model Inform In Vivo Dosing Final_Report Final Report and Conclusions Western_Blot->Final_Report Tumor_Measurement Tumor Volume Measurement Xenograft_Model->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Xenograft_Model->Toxicity_Assessment Tumor_Measurement->Final_Report Toxicity_Assessment->Final_Report

References

Application Notes and Protocols for Studying the Effects of CH-38083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies investigating the effects of CH-38083, a potent and selective alpha-2 adrenoceptor antagonist. The following sections detail the underlying signaling pathways, provide step-by-step experimental protocols, and offer templates for data presentation.

Introduction to this compound

This compound is a berbane derivative that acts as a competitive antagonist at presynaptic alpha-2 adrenoceptors.[1] It exhibits high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, as well as a lack of affinity for histamine (B1213489) and muscarinic receptors.[1] Understanding its effects on cellular signaling and physiological responses is crucial for its development as a potential therapeutic agent.

Signaling Pathways Modulated by this compound

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein, Gi. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, non-canonical pathways have also been described, including the activation of the MAPK/ERK and PI3K/Akt signaling cascades. By antagonizing the alpha-2 adrenoceptor, this compound is expected to block these downstream effects.

Alpha-2 Adrenoceptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha2_AR α2-Adrenoceptor PLC PLC Alpha2_AR->PLC Activates (Non-canonical) Gi Gi Alpha2_AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ERK ERK PLC->ERK Activates Akt Akt PLC->Akt Activates Gi->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression Cellular Responses PKA->Gene_Expression Regulates ERK->Gene_Expression Regulates Akt->Gene_Expression Regulates Agonist Agonist (e.g., Norepinephrine) CH38083 This compound CH38083->Alpha2_AR Inhibits

Figure 1: Alpha-2 Adrenoceptor Signaling

Experimental Protocols

A tiered approach is recommended to characterize the effects of this compound, starting with in vitro biochemical and cellular assays, followed by ex vivo tissue-based assays, and culminating in in vivo animal models.

Experimental Workflow for this compound Characterization Binding Radioligand Binding Assay cAMP cAMP Accumulation Assay Signaling Western Blot for pERK/pAkt Tier2 Tier 2: Ex Vivo Assays Tissue Isolated Tissue Contractility (e.g., Vas Deferens) Tier2->Tissue Tier3 Tier 3: In Vivo Models Tier2->Tier3 BP Blood Pressure Measurement Tier3->BP Neurotransmitter Microdialysis for Neurotransmitter Levels Tier3->Neurotransmitter Behavior Behavioral Models Tier3->Behavior Tier1 Tier1 Tier1->cAMP Tier1->Signaling Tier1->Tier2

Figure 2: Experimental Workflow
Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenoceptors.

Materials:

  • Cell membranes prepared from cells expressing the human alpha-2A adrenoceptor.

  • [3H]-Rauwolscine or other suitable radioligand.

  • This compound.

  • Non-specific binding control (e.g., yohimbine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, [3H]-radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human alpha-2A adrenoceptor.

  • This compound.

  • Alpha-2 adrenoceptor agonist (e.g., UK 14,304 or clonidine).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the alpha-2 adrenoceptor agonist in the presence of forskolin.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve for this compound and determine its IC50 value.

Protocol 3: Western Blot for ERK and Akt Phosphorylation

Objective: To investigate the effect of this compound on non-canonical alpha-2 adrenoceptor signaling pathways.

Materials:

  • PC12 cells or other suitable cell line expressing alpha-2 adrenoceptors.

  • This compound.

  • Alpha-2 adrenoceptor agonist.

  • Cell lysis buffer.

  • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Culture cells and serum-starve overnight.

  • Pre-treat cells with this compound for 30 minutes.

  • Stimulate cells with an alpha-2 adrenoceptor agonist for 5-15 minutes.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 4: Isolated Tissue Contractility Assay (Rat Vas Deferens)

Objective: To evaluate the functional antagonism of this compound on smooth muscle contraction.

Materials:

  • Male Sprague-Dawley rats.

  • Organ bath system with force transducer.

  • Krebs-Henseleit solution.

  • This compound.

  • Alpha-2 adrenoceptor agonist (e.g., clonidine).

  • Norepinephrine.

  • Field stimulation electrodes.

Procedure:

  • Isolate the vas deferens from a euthanized rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Apply electrical field stimulation to induce twitch responses.

  • Administer an alpha-2 adrenoceptor agonist to inhibit the twitch response.

  • Add increasing concentrations of this compound to determine its ability to reverse the agonist-induced inhibition.

  • Construct concentration-response curves and calculate the pA2 value for this compound.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Potency of this compound

AssayReceptor SubtypeParameterThis compound Value (nM)Control Antagonist (nM)
Radioligand BindingAlpha-2AKiYohimbine:
cAMP AccumulationAlpha-2AIC50Idazoxan:
pERK Western BlotAlpha-2AIC50
pAkt Western BlotAlpha-2AIC50

Table 2: Ex Vivo Functional Antagonism of this compound

Tissue PreparationAgonistParameterThis compound Value
Rat Vas DeferensClonidinepA2

Table 3: In Vivo Effects of this compound

Animal ModelParameter MeasuredDose of this compoundEffect
Spontaneously Hypertensive RatMean Arterial Pressure
Freely Moving Rat (Microdialysis)Norepinephrine release in PFC
Mouse Model of DepressionImmobility time in FST

Note: The specific values in the tables should be populated with the experimental results. FST: Forced Swim Test; PFC: Prefrontal Cortex.

Conclusion

This document provides a framework for the comprehensive preclinical evaluation of this compound. By systematically applying these protocols, researchers can elucidate its mechanism of action, determine its potency and selectivity, and establish a foundation for further in vivo studies and clinical development. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FGFRi-42 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FGFRi-42, a potent and selective pan-FGFR inhibitor, for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FGFRi-42?

A1: FGFRi-42 is a small molecule tyrosine kinase inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFRs). It competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. Key pathways inhibited include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for cell proliferation, survival, and angiogenesis in FGFR-dependent cancer cells.[1][2]

Q2: What is a recommended starting concentration for FGFRi-42 in cell culture?

A2: The optimal concentration of FGFRi-42 is highly dependent on the specific cell line being used. A common starting point for a dose-response experiment is to use a logarithmic or semi-logarithmic dilution series. We recommend an initial screening across a broad range, for example, from 1 nM to 10 µM (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM), to determine the effective concentration range for your cell model.[3]

Q3: How should I dissolve and store FGFRi-42?

A3: FGFRi-42 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in pure DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution into your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: How can I confirm that FGFRi-42 is inhibiting its target in my cells?

A4: Target engagement and inhibition can be confirmed by performing a Western blot analysis. After treating cells with varying concentrations of FGFRi-42, you should assess the phosphorylation status of FGFR itself and key downstream signaling proteins. A dose-dependent decrease in the phosphorylation of proteins such as ERK (p-ERK) and AKT (p-AKT) would indicate successful target inhibition.[1][3]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High levels of cell death even at low concentrations The cell line is highly sensitive to FGFR inhibition. Potential off-target cytotoxic effects. The final DMSO concentration is too high.Decrease the concentration range in your dose-response experiments. Test FGFRi-42 in a control cell line that does not have aberrant FGFR signaling. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[3]
No observable effect on cell viability at high concentrations The cell line may not be dependent on FGFR signaling for survival and proliferation. The compound may have degraded due to improper storage. Insufficient incubation time.Confirm FGFR expression and activation status in your cell line. Use a fresh aliquot of FGFRi-42 for your experiments. Extend the treatment duration (e.g., from 48 to 72 hours).
Inconsistent results between experiments Variability in cell seeding density. Inconsistent dilution of the inhibitor. High passage number of the cell line, leading to genetic drift.Maintain a consistent cell seeding density for all experiments.[3] Prepare fresh dilutions of FGFRi-42 for each experiment. Use cells with a low and consistent passage number.
Precipitation of the compound in the culture medium The concentration of FGFRi-42 exceeds its solubility in the aqueous medium. Interaction with components of the serum or medium.Visually inspect the medium for any precipitate after adding the inhibitor. Consider reducing the highest concentration used or preparing an intermediate dilution in a serum-free medium before adding it to the final culture medium.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to determine the concentration of FGFRi-42 that inhibits cell proliferation by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • FGFRi-42 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of FGFRi-42 in the complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Target Inhibition

This protocol is used to assess the inhibition of FGFR signaling pathways.

Materials:

  • 6-well cell culture plates

  • FGFRi-42 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of FGFRi-42 for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with the desired primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control (e.g., GAPDH).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation FGFRi_42 FGFRi-42 FGFRi_42->FGFR Inhibition ATP ATP ADP ADP ATP->ADP RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Survival Cell Survival p_AKT->Survival

Caption: FGFRi-42 inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in Plates start->seed_cells prepare_inhibitor Prepare FGFRi-42 Dilutions seed_cells->prepare_inhibitor treat_cells Treat Cells with FGFRi-42 prepare_inhibitor->treat_cells incubate Incubate for 48-72h treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay target_assay Target Inhibition Assay (e.g., Western Blot) incubate->target_assay analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_target Analyze Protein Phosphorylation target_assay->analyze_target end End analyze_viability->end analyze_target->end

Caption: Workflow for optimizing FGFRi-42 concentration.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_viability Issue with Cell Viability? start->check_viability check_inhibition Issue with Target Inhibition? start->check_inhibition check_reproducibility Issue with Reproducibility? start->check_reproducibility high_toxicity High Toxicity at Low Doses check_viability->high_toxicity Yes no_effect No Effect at High Doses check_viability->no_effect No no_p_inhibition No Inhibition of p-FGFR/p-ERK check_inhibition->no_p_inhibition Yes inconsistent_data Results Vary Between Experiments check_reproducibility->inconsistent_data Yes solution_toxicity Lower Concentration Range Check DMSO % Use Resistant Cell Line Control high_toxicity->solution_toxicity solution_no_effect Confirm FGFR Dependence Use Fresh Compound Increase Incubation Time no_effect->solution_no_effect solution_no_inhibition Check Antibody Quality Optimize Lysis Buffer Confirm Compound Activity no_p_inhibition->solution_no_inhibition solution_reproducibility Standardize Seeding Density Use Fresh Dilutions Use Low Passage Cells inconsistent_data->solution_reproducibility

Caption: Troubleshooting flowchart for FGFRi-42 experiments.

References

Preventing off-target effects of CH-38083

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using CH-38083 and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of alpha-2 adrenoceptors.[1] It acts by competitively blocking the binding of endogenous ligands, such as norepinephrine, to these receptors. This inhibition prevents the activation of downstream signaling pathways typically associated with alpha-2 adrenoceptor stimulation.

Q2: What are the known off-target interactions of this compound?

While this compound is highly selective for alpha-2 adrenoceptors, it exhibits some affinity for alpha-1 adrenoceptors at higher concentrations.[1] Its selectivity for alpha-2 over alpha-1 adrenoceptors is significantly higher than that of other common alpha-2 antagonists like yohimbine (B192690) and idazoxan.[1] The compound has been shown to have no significant affinity for histamine (B1213489) and muscarinic receptors.[1]

Q3: How can I determine if I am observing off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Dose-Response Analysis: Perform a dose-response curve for this compound. On-target effects should occur at concentrations consistent with its known potency for alpha-2 adrenoceptors. Off-target effects may appear at significantly higher concentrations.

  • Use of Alternative Antagonists: Compare the effects of this compound with other alpha-2 adrenoceptor antagonists that have different chemical structures and off-target profiles (e.g., yohimbine, idazoxan). Consistent results across different antagonists suggest an on-target effect.

  • Rescue Experiments: If possible, "rescue" the phenotype by co-administering an alpha-2 adrenoceptor agonist. If the effect of this compound is on-target, it should be reversed by the agonist.

  • Control for Alpha-1 Adrenoceptor Blockade: In systems where alpha-1 adrenoceptors are expressed and could produce confounding effects, consider using a selective alpha-1 adrenoceptor antagonist as a control to rule out off-target effects mediated by these receptors.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher than expected effective concentration.

  • Possible Cause: Compound degradation or precipitation.

    • Troubleshooting Step: Ensure proper storage and handling of the compound. Verify the solubility of this compound in your experimental buffer and consider using a fresh stock solution.

  • Possible Cause: Low expression of alpha-2 adrenoceptors in the experimental system.

    • Troubleshooting Step: Confirm the expression of alpha-2 adrenoceptors in your cells or tissue of interest using techniques like qPCR, Western blotting, or radioligand binding assays.

Issue 2: Inconsistent or unexpected phenotypic results.

  • Possible Cause: Off-target effects, potentially through alpha-1 adrenoceptor antagonism.

    • Troubleshooting Step: Refer to the strategies in FAQ Q3 to differentiate between on-target and off-target effects. Specifically, conduct a careful dose-response analysis and consider using other alpha-2 antagonists with different selectivity profiles.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Investigate potential compensatory mechanisms by examining related signaling pathways that might be activated in response to prolonged alpha-2 adrenoceptor blockade.

Data Presentation

Table 1: Selectivity of this compound and other Alpha-2 Adrenoceptor Antagonists

Compoundα1/α2 Selectivity Ratio (Rat Vas Deferens)Ki α1/Ki α2 Selectivity Ratio (Rat Brain)
This compound 16591368
Idazoxan117.5289.5
Yohimbine4.732.5

Data compiled from reference[1]. A higher ratio indicates greater selectivity for alpha-2 over alpha-1 adrenoceptors.

Experimental Protocols & Visualizations

Protocol 1: Determining the pA2 Value for Competitive Antagonism

The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

  • Prepare Tissue/Cells: Prepare isolated tissues (e.g., rat vas deferens) or cultured cells expressing the target receptor.

  • Generate Agonist Dose-Response Curve: Establish a cumulative concentration-response curve for a suitable alpha-2 adrenoceptor agonist (e.g., xylazine).

  • Incubate with Antagonist: Incubate the preparation with a fixed concentration of this compound for a predetermined equilibration period.

  • Generate Second Agonist Dose-Response Curve: In the presence of this compound, generate a second agonist concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Schild Plot Analysis: Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

cluster_workflow Schild Plot Analysis Workflow A Prepare Tissue/ Cells B Generate Agonist Dose-Response Curve A->B C Incubate with This compound (Conc. 1) B->C D Generate Agonist Dose-Response Curve C->D E Incubate with This compound (Conc. 2) D->E I Construct Schild Plot D->I F Generate Agonist Dose-Response Curve E->F G Incubate with This compound (Conc. 3) F->G F->I H Generate Agonist Dose-Response Curve G->H H->I J Determine pA2 Value I->J

Schild Plot Analysis Workflow

Protocol 2: Radioligand Binding Assay for Selectivity Profiling

This protocol determines the affinity (Ki) of a compound for different receptors.

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the receptors of interest (e.g., rat brain membranes for alpha-1 and alpha-2 adrenoceptors).

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]prazosin for alpha-1, [3H]idazoxan for alpha-2) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined.

  • Calculate Ki: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

  • Determine Selectivity Ratio: Calculate the selectivity ratio by dividing the Ki for the off-target receptor (e.g., alpha-1) by the Ki for the on-target receptor (e.g., alpha-2).

cluster_pathway Alpha-2 Adrenoceptor Signaling Ligand Norepinephrine (Agonist) Receptor α2-Adrenoceptor Ligand->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Simplified Alpha-2 Adrenoceptor Signaling Pathway

References

Technical Support Center: CH-38083 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the selective α2-adrenoceptor antagonist, CH-38083, in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?

A1: Cloudiness or precipitation indicates that the compound has likely exceeded its solubility limit in the current solvent system. Do not use a solution with precipitate in your experiments as the actual concentration will be unknown. To address this, you can try the following:

  • Sonication: Gently sonicate the solution in a water bath to aid dissolution.

  • Warming: Briefly warm the solution to 37°C to increase solubility. However, be cautious as prolonged heating can degrade the compound.

  • Solvent System Modification: If precipitation occurs after dilution into an aqueous buffer, consider increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution. It is crucial to keep the final DMSO concentration as low as possible and consistent across all experiments, including vehicle controls, as it can have effects on cells.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to find a range where the compound is more soluble.

Q2: How should I prepare my stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving many organic small molecules.[1] A stock solution of 10 mM in 100% DMSO is a standard starting point. Ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For maximum stability, store stock solutions of this compound in DMSO at -20°C or -80°C in tightly sealed, light-protected vials. When stored properly, stock solutions can be stable for several months. Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation. Aqueous solutions of this compound are generally less stable and should be prepared fresh for each experiment.

Q4: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A4: A decline in activity over time in cell culture media suggests potential degradation of the compound. The complex components of cell culture media, along with physiological temperature (37°C) and pH, can contribute to the instability of small molecules. It is advisable to perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions. Based on the stability data, you may need to replenish the compound by replacing the media at regular intervals.

Troubleshooting Guides

Troubleshooting Common Issues with this compound Solutions
Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution in aqueous buffer - Compound has exceeded its aqueous solubility limit.- pH of the buffer is not optimal for solubility.- Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution (typically ≤ 0.5% for cell-based assays).- Test a range of pH values for your aqueous buffer.
Inconsistent experimental results - Inaccurate concentration of stock solution due to incomplete dissolution or degradation.- Variability in solution preparation between experiments.- Degradation of the compound in working solutions.- Ensure complete dissolution of the solid compound when preparing the stock solution.- Prepare fresh working solutions from a frozen stock for each experiment.- Standardize the solution preparation protocol.
Loss of compound activity over time - Degradation of this compound in the experimental medium at 37°C.- Adsorption of the compound to plasticware.- Perform a time-course experiment to assess the stability of this compound in your specific medium.- Consider replenishing the compound during long-term experiments.- Use low-protein-binding plates and tubes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

Procedure for 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Procedure for Preparing Aqueous Working Solutions:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.5%).

  • Prepare fresh working solutions for each experiment and do not store them for extended periods.

Protocol 2: Assessing the Stability of this compound in Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Incubator set to the desired temperature (e.g., 37°C)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

Procedure:

  • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.

  • Immediately take a sample at time zero (T=0) by transferring an aliquot of the working solution to a tube containing an equal volume of cold quenching solution. This will stop any degradation and serve as the baseline.

  • Incubate the remaining working solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots and process them in the same manner as the T=0 sample.

  • Analyze all samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation: Stability of this compound in Aqueous Buffer
Time Point (hours) Temperature (°C) pH % this compound Remaining (Mean ± SD, n=3)
0377.4100
1377.4Enter experimental data
2377.4Enter experimental data
4377.4Enter experimental data
8377.4Enter experimental data
24377.4Enter experimental data
48377.4Enter experimental data

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CH38083 This compound AdrenergicReceptor α2-Adrenergic Receptor CH38083->AdrenergicReceptor Antagonizes G_protein Gi/o Protein AdrenergicReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.

Experimental Workflow

G start Start: this compound Solution Instability Observed check_precipitation Is there visible precipitate? start->check_precipitation troubleshoot_solubility Troubleshoot Solubility: - Sonicate/Warm - Adjust solvent/pH check_precipitation->troubleshoot_solubility Yes check_activity Is there a loss of activity over time? check_precipitation->check_activity No prepare_fresh Prepare Fresh Solution troubleshoot_solubility->prepare_fresh prepare_fresh->check_activity perform_stability_assay Perform Stability Assay (Protocol 2) check_activity->perform_stability_assay Yes end End: Stable Solution Achieved check_activity->end No optimize_conditions Optimize Experimental Conditions: - Replenish compound - Use low-binding plates perform_stability_assay->optimize_conditions optimize_conditions->end

Caption: Logical workflow for troubleshooting this compound solution stability issues.

References

Common pitfalls in experiments with CH-38083

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CH-38083. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies for experiments involving this selective alpha-2 adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, chemically known as [7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl], is a potent and selective antagonist of alpha-2 adrenoceptors.[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as norepinephrine (B1679862), to these receptors. This blockade can lead to an increase in norepinephrine release from nerve terminals due to the inhibition of presynaptic autoreceptor feedback. In binding studies using rat brain membrane preparations, this compound has shown a high selectivity for alpha-2 over alpha-1 adrenoceptors.[1]

Q2: I am observing unexpected results in my cell-based assay. What could be the issue?

Several factors can contribute to unexpected outcomes in cell-based assays. Consider the following:

  • Compound Solubility: If this compound precipitates out of your culture medium, it will not be available to interact with the cells, leading to a loss of effect. Ensure that the final concentration of the solvent (e.g., DMSO) is low enough to maintain solubility in your aqueous buffer or medium.

  • Cell Health and Passage Number: The health and passage number of your cell line can significantly impact experimental results. Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent passage number range for all experiments.

  • Off-Target Effects: While this compound is reported to be selective for alpha-2 adrenoceptors, it has been noted to potentiate the effect of serotonin (B10506) in isolated tissue experiments.[1] Depending on your cell model and the signaling pathways involved, this could lead to unexpected physiological responses.

Q3: My in vivo experiment is showing high variability. What are some potential confounding factors?

In vivo experiments can be influenced by a multitude of factors. Key considerations for experiments with this compound include:

  • Route of Administration and Pharmacokinetics: The method of administration (e.g., intraperitoneal, intravenous, oral) will affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, leading to variations in its effective concentration at the target site.

  • Animal Strain, Age, and Sex: These biological variables can influence drug metabolism and physiological responses. It is crucial to maintain consistency across experimental groups.

  • Stress: As an antagonist of alpha-2 adrenoceptors, this compound can modulate the sympathetic nervous system. Stress can also impact this system, potentially leading to confounding effects on your experimental outcomes.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Problem: this compound powder is not fully dissolving, or a precipitate forms when making stock solutions or diluting into aqueous buffers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent While specific solubility data for this compound is not readily available, for similar small molecules, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are common primary solvents. Prepare a high-concentration stock solution in one of these solvents first.
Low Solubility in Aqueous Buffers Many organic compounds have limited solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media. When diluting your DMSO stock, do so stepwise and ensure vigorous mixing. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects on cells and maintain compound solubility.
Precipitation Upon Dilution If precipitation occurs when adding the stock solution to your aqueous buffer, try warming the buffer to 37°C before adding the compound. You can also try sonicating the solution briefly.
Incorrect pH of Buffer The solubility of a compound can be pH-dependent. Ensure your buffer is at the correct physiological pH (typically 7.2-7.4).
Issue 2: Inconsistent Results in Radioligand Binding Assays

Problem: High variability between replicate wells or experiments, or an inability to obtain a clear saturation or competition curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy Ensure accurate and consistent pipetting, especially when performing serial dilutions of the competing ligand (this compound).
Insufficient Incubation Time The binding reaction must reach equilibrium. For antagonists, this may require longer incubation times. Optimize the incubation time to ensure equilibrium is reached.
High Nonspecific Binding High nonspecific binding can obscure the specific binding signal. Try reducing the concentration of the radioligand, increasing the washing steps, or using a different blocking agent in your assay buffer.
Degradation of Compound or Receptor Ensure the integrity of your this compound stock solution by storing it properly (see stability section below). Also, confirm the quality and concentration of your receptor preparation.
Issue 3: Suspected Off-Target Effects

Problem: Observing physiological effects that cannot be explained by the blockade of alpha-2 adrenoceptors alone.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Interaction with Serotonin System This compound has been reported to potentiate the effects of serotonin.[1] If your experimental system has a serotonergic component, consider co-incubating with a serotonin receptor antagonist to see if the unexpected effect is blocked.
Interaction with Dopamine (B1211576) System While not specifically reported for this compound, some adrenergic ligands can have cross-reactivity with dopamine receptors. If you suspect dopaminergic involvement, you could test for changes in dopamine-mediated signaling or use specific dopamine receptor antagonists as controls.
Lack of Specificity Data A comprehensive off-target screening panel for this compound is not publicly available. If a critical and unexplained off-target effect is suspected, consider performing a broad receptor binding screen to identify potential unintended targets.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following table provides a template for organizing key experimental parameters. Researchers are encouraged to empirically determine these values for their specific experimental conditions.

Parameter Solvent Solubility (mg/mL) Storage Conditions Notes
Stock Solution DMSOData not available-20°C, desiccated, protected from lightPrepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
EthanolData not available-20°C, desiccated, protected from light
Working Dilution PBS (pH 7.2)Data not availableUse immediatelySolubility is expected to be lower than in organic solvents.
Cell Culture MediumData not availableUse immediatelyThe presence of proteins and other components in the medium may affect solubility and stability.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental setup.

Cell-Based Assay Protocol (General)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period at 37°C in a CO2 incubator.

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cAMP levels, reporter gene expression, cell viability).

In Vivo Microdialysis Protocol (General)
  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of the neurotransmitter of interest (e.g., norepinephrine).

  • Drug Administration: Administer this compound systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Released Norepinephrine NE_Vesicle->NE_Released Depolarization Alpha2_AR Alpha-2 Adrenoceptor NE_Released->Alpha2_AR Binds to Postsynaptic_Receptor Postsynaptic Adrenoceptor NE_Released->Postsynaptic_Receptor Alpha2_AR->NE_Vesicle Inhibits Release (Negative Feedback) CH38083 This compound CH38083->Alpha2_AR Blocks Response Cellular Response Postsynaptic_Receptor->Response Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Cells Seed Cells in 96-well Plate Dilute_Compound Prepare Working Dilutions in Cell Culture Medium Prepare_Cells->Dilute_Compound Treat_Cells Treat Cells with this compound and Vehicle Control Dilute_Compound->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Assay_Readout Perform Assay (e.g., cAMP measurement) Incubate->Assay_Readout Data_Analysis Analyze and Compare Results Assay_Readout->Data_Analysis

References

Technical Support Center: Dosage Adjustment of FGFR Inhibitors in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound identifier "CH-38083" is not a recognized designation for a Fibroblast Growth Factor Receptor (FGFR) inhibitor in publicly available scientific literature. Initial searches associate this number with an alpha-2 adrenoceptor antagonist, a different class of molecule. This guide will therefore focus on the general principles and specific examples of dosage adjustment for well-characterized FGFR inhibitors in various animal strains, which is likely the intended topic of interest for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust the dosage of an FGFR inhibitor for different animal strains?

A1: Dosage adjustments are critical due to inherent physiological and genetic differences between animal strains. Factors such as body surface area, metabolic rate, drug absorption, distribution, metabolism, and excretion (ADME) can vary significantly.[1][2][3] Different strains of mice, for example, can exhibit varied pharmacokinetic profiles for the same compound, influencing both its efficacy and toxicity.[2][3] Therefore, a dose that is effective and well-tolerated in one strain may be ineffective or toxic in another.

Q2: What are the initial steps in determining the correct dosage for a new animal strain?

A2: The initial step is typically a dose-range finding study. This involves administering escalating doses of the FGFR inhibitor to a small number of animals of the new strain to determine the maximum tolerated dose (MTD).[4][5][6] Key parameters to monitor include clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and relevant pharmacodynamic markers (e.g., serum phosphate (B84403) levels, inhibition of target phosphorylation in tumor tissue).

Q3: How do pharmacokinetic (PK) and pharmacodynamic (PD) data guide dosage adjustments?

A3: PK data provides information on how the animal's body processes the drug (e.g., clearance, half-life, bioavailability), while PD data reveals the drug's effect on the body (e.g., target engagement, tumor growth inhibition).[7] By correlating drug exposure (PK) with the desired biological effect (PD), researchers can establish a therapeutic window and optimize the dosing regimen for each strain. For instance, pharmacodynamic analyses of pemigatinib (B609903) (INCB054828) in tumor-bearing mice established a target plasma concentration for 50% inhibition of FGFR2 autophosphorylation.[7]

Q4: Are there established formulas for converting dosages between different animal species or strains?

A4: Yes, allometric scaling based on body surface area (BSA) is a common method for estimating equivalent doses between species.[8][9][10][11][12] This method is generally considered more accurate than simple conversion based on body weight. The FDA provides guidance on these conversions, often using a "Km" factor which is the body weight divided by the BSA.[9] However, these are estimations, and empirical determination through in-life studies is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy at a Previously Established Dose Strain-specific differences in drug metabolism leading to lower exposure.1. Conduct a pharmacokinetic study in the new strain to determine drug exposure (AUC, Cmax). 2. Increase the dose or dosing frequency based on PK data to achieve the target exposure. 3. Verify target engagement in tumor tissue via pharmacodynamic assays (e.g., Western blot for p-FGFR).
Unexpected Toxicity (e.g., severe weight loss, lethargy) Higher drug exposure in the new strain due to slower metabolism or clearance. Strain-specific sensitivity to off-target effects.1. Immediately reduce the dose or suspend dosing. 2. Perform a dose de-escalation study to find a tolerable dose. 3. Monitor for known class-related toxicities of FGFR inhibitors (e.g., hyperphosphatemia, ocular toxicity).[13][14][15][16][17][18]
High Variability in Response Within the Same Strain Inconsistent drug formulation or administration. Genetic drift within the animal colony. Underlying health issues in a subset of animals.1. Ensure consistent preparation and administration of the drug formulation (e.g., proper suspension, accurate oral gavage technique). 2. Source animals from a reputable vendor and ensure they are healthy before starting the experiment. 3. Increase the number of animals per group to improve statistical power.
Hyperphosphatemia is Observed This is an on-target effect of FGFR1 inhibition and is often used as a pharmacodynamic marker.1. Monitor serum phosphate levels regularly.[13][14] 2. If levels become excessively high, consider dose reduction or intermittent dosing schedules. 3. In clinical settings, phosphate binders may be used, but this is less common in preclinical studies.

Quantitative Data Summary: Preclinical Dosages of Selected FGFR Inhibitors

The following table summarizes reported dosages of various FGFR inhibitors in different animal models. Note that the optimal dose is highly dependent on the specific cancer model and experimental endpoint.

FGFR Inhibitor Animal Species Animal Strain Dosage Range (mg/kg) Dosing Schedule Route of Administration Reference
Rogaratinib MouseN/A (Xenograft)35 - 65Twice dailyOral[19]
RatN/AN/AN/AIV[20]
DogN/AN/AN/AIV[20]
Infigratinib (BGJ398) MouseC57BL/60.03 - 30DailyOral[21]
RatWistar Hannover0.03 - 30DailyOral[21]
DogBeagle0.03 - 30DailyOral[21]
Pemigatinib (INCB054828) MouseSCID0.03 - 1Once dailyOral Gavage[22]
RatRNU (immunocompromised)0.3 - 1Once dailyOral Gavage[22]
Futibatinib (TAS-120) MouseN/A (Xenograft)5, 15, or 25DailyOral Gavage[23]
Erdafitinib RatN/AN/AN/AOral[16][17][24]
Dovitinib MouseN/A (Xenograft)30, 40, 50DailyOral Gavage[25]

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Determination for an FGFR Inhibitor in a New Mouse Strain
  • Animal Selection: Select a cohort of healthy, age- and weight-matched mice of the desired strain (e.g., BALB/c, n=3-5 per group).

  • Drug Formulation: Prepare the FGFR inhibitor in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Dose Escalation:

    • Start with a low dose, estimated from data in other strains or from in vitro potency.

    • Administer the drug once daily via oral gavage.

    • Gradually escalate the dose in subsequent groups of mice (e.g., 10, 20, 40, 80 mg/kg).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, anorexia, ruffled fur).

    • Consider the study complete for a dose group if there is >20% weight loss or severe clinical signs.

  • MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause severe toxicity or more than a 20% loss in body weight.

  • Pharmacodynamic Analysis (Optional): At the end of the study, collect blood to measure serum phosphate levels and tumor tissue (if applicable) to assess target inhibition (e.g., p-FGFR levels).

Protocol 2: Efficacy Study in a Xenograft Model
  • Tumor Implantation: Implant tumor cells with a known FGFR alteration (e.g., FGFR2 fusion) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Administer the FGFR inhibitor at a dose at or below the previously determined MTD.

    • Administer the vehicle to the control group.

    • Follow the planned dosing schedule (e.g., once daily, 5 days on/2 days off).

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.

Visualizations

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FGFR Inhibitor (e.g., Rogaratinib, Infigratinib) Inhibitor->FGFR Inhibits

Caption: Simplified diagram of the FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Experimental_Workflow Preclinical Dosing Workflow for FGFR Inhibitors start Start: Select New Animal Strain dose_range Dose-Range Finding Study (n=3-5/group) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd efficacy Efficacy Study in Xenograft Model (n=8-10/group) mtd->efficacy pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis efficacy->pk_pd evaluate Evaluate Efficacy & Toxicity Data pk_pd->evaluate adjust Adjust Dose/Schedule evaluate->adjust Suboptimal Efficacy or High Toxicity proceed Proceed with Optimized Dosing Regimen evaluate->proceed Optimal Therapeutic Window adjust->efficacy Re-evaluate

Caption: General experimental workflow for determining and optimizing the dosage of an FGFR inhibitor in a new animal strain.

References

Technical Support Center: Minimizing CH-38083 Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of CH-38083 to minimize degradation and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial high-concentration stock solutions of small molecule inhibitors like this compound, it is advisable to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of kinase inhibitors.[1] Some inhibitors may also exhibit good solubility in ethanol.[1]

Q2: How should I store the solid form of this compound?

The solid, powdered form of this compound should be stored under recommended conditions, protected from light, moisture, and extreme temperatures to prevent degradation.

Q3: What are the optimal storage conditions for this compound stock solutions?

To ensure stability, stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[2]

Q4: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can impact the stability of the compound. For long-term storage, it is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[2] This is because some plastics may leach contaminants into the solution, or the compound might adhere to the container's surface.[2]

Q5: How can I prevent precipitation of my this compound stock solution when thawing?

Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures.[2] To prevent this, consider the following:

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is completely dissolved before use.[2]

  • Concentration: Storing solutions at extremely high concentrations can increase the likelihood of precipitation. If possible, consider storing them at a slightly lower concentration.[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results or loss of compound activity. The compound may be degrading in the solution.- Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Conduct a stability study in your assay buffer to determine the rate of degradation.[1]
A color change is observed in the stock or working solution. This often indicates chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.- Assess the integrity of the compound before proceeding with experiments. - Store solutions in amber vials or wrap containers in foil to protect from light. - Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[2]
Precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.- Lower the final concentration of the inhibitor. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[1]
New peaks appear in HPLC analysis of the compound. The compound is degrading into one or more new chemical entities.- Ensure the solid compound and stock solutions are stored under the recommended conditions (protected from light, moisture, and extreme temperatures).[1]

Factors Affecting this compound Stability in Storage

FactorPotential ImpactRecommended Mitigation
Temperature Elevated temperatures can accelerate the rate of chemical degradation.[2][3]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Light Exposure to light can cause photodegradation of the compound.Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment.[2]
Air (Oxygen) Compounds may be susceptible to oxidation.Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2]
pH The stability of many compounds is dependent on the pH of the solution.[2][3]Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary.[2]
Freeze-Thaw Cycles Repeated freezing and thawing can affect the stability of the solvent and the compound.Aliquot stock solutions into single-use volumes.[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound (solid)

  • DMSO

  • 1N HCl

  • 1N NaOH

  • 30% H₂O₂

  • Phosphate buffered saline (PBS)

  • High-purity water

  • HPLC or LC-MS system

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1N HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1N NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place an aliquot of the solid compound and the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated HPLC or LC-MS method to quantify the remaining this compound and detect any degradation products.[4][5]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Identify and characterize the major degradation products using mass spectrometry.

Visual Guides

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature (-20°C or -80°C) - Light protection (amber vials) - Aliquoted (single-use) start->check_storage check_handling Review Handling Procedures: - Fresh dilutions for each experiment - Avoid repeated freeze-thaw cycles check_storage->check_handling Storage OK fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Improper Storage stability_study Perform Stability Study in Assay Buffer check_handling->stability_study Handling OK check_handling->fresh_stock Improper Handling hplc_analysis Analyze by HPLC/LC-MS for Degradation Products stability_study->hplc_analysis end_fail Contact Technical Support stability_study->end_fail High Instability hplc_analysis->fresh_stock Degradation Detected optimize_conditions Optimize Assay Conditions (e.g., buffer, pH) hplc_analysis->optimize_conditions No Degradation end Consistent Results fresh_stock->end optimize_conditions->end G Decision Tree for this compound Storage start This compound Received form Solid or Solution? start->form solid_storage Store Solid: - Tightly sealed container - Protect from light - Controlled room temperature or refrigerated form->solid_storage Solid prepare_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) form->prepare_stock Solution solid_storage->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot solution_storage Store Aliquots: - Tightly sealed amber vials - Store at -20°C or -80°C aliquot->solution_storage thawing Thawing Protocol: - Thaw at room temperature - Vortex gently before use solution_storage->thawing use Use in Experiment thawing->use

References

Technical Support Center: Validating the Activity of CH-38083 in a New Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of CH-38083, a selective α2-adrenoceptor antagonist, in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of alpha-2 (α2) adrenoceptors.[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as norepinephrine (B1679862) and epinephrine, to α2-adrenoceptors. These receptors are G protein-coupled receptors (GPCRs) linked to an inhibitory G protein (Gi).[2][3] By blocking agonist binding, this compound prevents the Gi-mediated inhibition of adenylyl cyclase, which in turn leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3]

Q2: What are the key assays to validate the antagonist activity of this compound at α2-adrenoceptors?

To validate the antagonist activity of this compound, a combination of binding and functional assays is recommended:

  • Radioligand Competitive Binding Assay: This assay directly measures the ability of this compound to displace a known radiolabeled ligand from the α2-adrenoceptor, allowing for the determination of its binding affinity (Ki).

  • Functional Assays (cAMP Accumulation or GTPγS Binding): These assays measure the functional consequence of this compound binding to the receptor. As an antagonist, this compound will block the agonist-induced decrease in cAMP or the agonist-stimulated binding of GTPγS to the Gi protein.[4]

Q3: What quantitative data is available for this compound?

The following table summarizes the reported binding affinity and functional potency of this compound.

ParameterValueAssay Condition
pA28.17 ± 0.06Rat vas deferens (vs. xylazine)
Ki (α2)Data not specifiedRat brain membrane preparations (vs. [3H]idazoxan)
Ki (α1)Data not specifiedRat brain membrane preparations (vs. [3H]prazosin)

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki (inhibition constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines the measurement of this compound's affinity for the α2-adrenoceptor by its ability to compete with a radiolabeled antagonist (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

Materials:

  • Cell membranes expressing the human α2A-adrenoceptor.

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.

  • This compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., phentolamine).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • This compound at various concentrations or non-specific binding control.

    • Radioligand at a fixed concentration (typically at its Kd value).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data using a one-site competition model to determine the IC50 and subsequently the Ki value.

Functional cAMP Accumulation Assay

This protocol determines the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human α2A-adrenoceptor (e.g., CHO or HEK293 cells).

  • This compound.

  • α2-adrenoceptor agonist (e.g., UK-14,304 or dexmedetomidine).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

  • Add a fixed concentration of the α2-adrenoceptor agonist (typically its EC80) and forskolin to all wells (except for the basal control).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a Schild plot or a four-parameter logistic equation to determine the IC50 and pA2 values.

Troubleshooting Guides

Radioligand Binding Assay

Q: My total binding is very low. What could be the problem?

  • Inactive Receptor: Ensure the cell membranes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.

  • Low Receptor Expression: The cell line may have low expression of the α2-adrenoceptor. Consider using a cell line with higher receptor density.

  • Radioligand Degradation: Check the expiration date and storage conditions of your radioligand.

  • Incorrect Assay Conditions: Optimize incubation time and temperature.

Q: I am observing high non-specific binding. How can I reduce it?

  • Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kd.

  • Decrease Membrane Concentration: Titrate the amount of cell membrane protein used in the assay.

  • Filter Pre-treatment: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

  • Optimize Wash Steps: Increase the number or volume of washes with ice-cold assay buffer.

Functional cAMP Assay

Q: I am not seeing a significant inhibition of cAMP by the agonist.

  • Low Agonist Potency: Verify the concentration and activity of your agonist stock.

  • Suboptimal Forskolin Concentration: Titrate the forskolin concentration to achieve a robust but not maximal stimulation of adenylyl cyclase.

  • Cell Health: Ensure cells are healthy and not over-confluent, which can affect signaling.

  • Receptor Desensitization: Prolonged exposure to agonist can lead to receptor desensitization. Keep incubation times with the agonist as short as possible while still allowing for a measurable response.

Q: My results show high variability between replicate wells.

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of the plate.

  • Pipetting Errors: Calibrate pipettes and use proper pipetting techniques, especially for small volumes.

  • Edge Effects: To minimize evaporation from the outer wells of the plate, consider not using them for experimental samples or filling them with media.

  • Inadequate Mixing: Ensure thorough but gentle mixing of reagents in the wells.

Visualizations

Alpha-2 Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenoceptor α2-Adrenoceptor G_Protein Gi Protein (αβγ) Adrenoceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response leads to Agonist Agonist (e.g., Norepinephrine) Agonist->Adrenoceptor binds CH38083 This compound (Antagonist) CH38083->Adrenoceptor blocks Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end Troubleshooting_Logic issue Unexpected Assay Result check_reagents Verify Reagent Quality and Concentration issue->check_reagents check_protocol Review Experimental Protocol for Errors issue->check_protocol check_equipment Check Equipment Calibration and Function issue->check_equipment optimize Optimize Assay Conditions (e.g., incubation time, temperature) check_reagents->optimize check_protocol->optimize check_equipment->optimize rerun Re-run Assay optimize->rerun

References

Technical Support Center: Overcoming Challenges in CH-38083 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing radioligand binding assays with CH-38083, a potent and selective alpha-2 adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist of alpha-2 adrenoceptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Alpha-2 adrenoceptors are found in both the central and peripheral nervous systems and are involved in regulating neurotransmitter release.[2]

Q2: What are the different types of radioligand binding assays I can perform with this compound?

There are three main types of radioligand binding assays:

  • Saturation assays: Used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[3][4][5]

  • Competition (or displacement) assays: Used to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4][5]

  • Kinetic assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[4]

Q3: What is non-specific binding and why is it important to control?

Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus itself.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate estimations of receptor affinity and density.[2] Ideally, non-specific binding should be less than 50% of the total binding.

Troubleshooting Guides

Problem 1: High Non-Specific Binding (NSB)

High non-specific binding is a common issue in radioligand binding assays that can mask the specific signal.

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[2] - Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%).[6] Impurities can contribute to high NSB. - Consider Hydrophobicity: Hydrophobic radioligands tend to have higher non-specific binding.[6]
Tissue/Cell Preparation - Reduce Membrane Protein: A typical range is 100-500 µg of membrane protein per assay tube.[2] Titrate the amount to find the optimal concentration. - Proper Homogenization and Washing: Ensure membranes are thoroughly washed to remove endogenous ligands and other interfering substances.[2]
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[2] - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions.[2] - Pre-coat Filters: Coating filters with a solution like 0.3% polyethyleneimine (PEI) can reduce binding of the radioligand to the filter itself. - Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes to more effectively remove unbound radioligand.[2]
Problem 2: Low or No Specific Binding Signal

A weak or absent specific binding signal can prevent the determination of binding parameters.

Potential Cause Troubleshooting Steps
Receptor Issues - Confirm Receptor Presence and Activity: The tissue or cell line may have a low density of the target receptor, or the receptors may have degraded during preparation. - Use a Positive Control: Test a tissue or cell line known to express the alpha-2 adrenoceptor.
Radioligand Issues - Check Radioligand Concentration and Specific Activity: While high concentrations can increase total binding, they may not be optimal for detecting a specific signal. A high specific activity is crucial for detecting low levels of binding.[6] - Verify Radioligand Integrity: Improper storage can lead to degradation of the radioligand, resulting in decreased specific activity and purity.[6]
Assay Conditions - Ensure Equilibrium is Reached: Incubation times that are too short will not allow for sufficient specific binding to occur. The time required to reach equilibrium is dependent on the specific radioligand and receptor.[7] - Optimize Buffer Composition: The presence or absence of specific ions can significantly impact binding.
Experimental Technique - Pipetting Accuracy: Inaccurate pipetting can introduce significant errors. Calibrate and maintain pipettes regularly. - Incomplete Mixing: Ensure all solutions are thoroughly mixed before dispensing.

Experimental Protocols

Saturation Binding Assay Protocol

This protocol outlines the general steps for a saturation binding experiment to determine the Kd and Bmax for a radiolabeled ligand targeting the alpha-2 adrenoceptor.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand Stock Solution: Prepare a high-concentration stock of the radiolabeled ligand.

    • Unlabeled Ligand Stock Solution: Prepare a high-concentration stock of an appropriate unlabeled ligand (e.g., this compound or another known alpha-2 antagonist) to determine non-specific binding.

  • Assay Setup:

    • Set up duplicate or triplicate tubes for each concentration of the radioligand.

    • For each concentration, prepare tubes for "total binding" and "non-specific binding".

    • Total Binding Tubes: Add a range of concentrations of the radioligand.

    • Non-Specific Binding Tubes: Add the same range of concentrations of the radioligand plus a high concentration of the unlabeled ligand (typically 100- to 1000-fold higher than the radioligand's Kd).

  • Incubation:

    • Add the membrane preparation (containing the alpha-2 adrenoceptors) to each tube.

    • Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium. This time should be determined from prior kinetic experiments.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax.

Competition Binding Assay Protocol

This protocol describes how to determine the inhibitory constant (Ki) of an unlabeled compound like this compound.

  • Prepare Reagents:

    • Assay Buffer.

    • Radioligand Stock Solution: A fixed concentration of a suitable radioligand for alpha-2 adrenoceptors (typically at or below its Kd).

    • Unlabeled Compound Stock Solutions: A range of concentrations of the unlabeled test compound (e.g., this compound).

  • Assay Setup:

    • Set up duplicate or triplicate tubes for each concentration of the unlabeled compound.

    • Include tubes for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a standard unlabeled ligand).

    • To the experimental tubes, add the fixed concentration of the radioligand and the varying concentrations of the unlabeled test compound.

  • Incubation:

    • Add the membrane preparation.

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Follow the same procedure as for the saturation binding assay (steps 4 and 5).

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation

Quantitative data from your experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Example Saturation Binding Data Summary

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)
[³H]-ExampleLigandRat Brain CortexUser DataUser Data
[³H]-ExampleLigandCHO-K1 cells expressing α2AUser DataUser Data

Table 2: Example Competition Binding Data Summary

Unlabeled CompoundRadioligand UsedTissue/Cell LineIC50 (nM)Ki (nM)
This compound[³H]-ExampleLigandRat Brain CortexUser DataUser Data
Compound X[³H]-ExampleLigandRat Brain CortexUser DataUser Data

Visualizations

Alpha-2 Adrenoceptor Signaling Pathway

Alpha2_Signaling Alpha-2 Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane Alpha2_Receptor Alpha-2 Adrenoceptor Gi_Protein Gi Protein (αβγ) Alpha2_Receptor->Gi_Protein Activates G_alpha_i Gαi Gi_Protein->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi_Protein->G_beta_gamma Dissociates to Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Alpha2_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Reduced PKA->Cellular_Response Leads to G_alpha_i->Adenylyl_Cyclase Inhibits

Caption: Alpha-2 Adrenoceptor Signaling Pathway

Radioligand Binding Assay Workflow

Radioligand_Workflow General Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Ligands) Assay_Setup Set up Assay Tubes (Total, Non-Specific, Competition) Reagent_Prep->Assay_Setup Membrane_Prep Prepare Membranes (Homogenization, Centrifugation) Membrane_Prep->Assay_Setup Incubation Incubate at Constant Temperature Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fitting Non-linear Regression Curve Fitting Calc_Specific->Curve_Fitting Determine_Params Determine Kd, Bmax, Ki Curve_Fitting->Determine_Params

Caption: Radioligand Binding Assay Workflow

Troubleshooting Logic for High Non-Specific Binding

High_NSB_Troubleshooting Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed Check_Radioligand Check Radioligand Concentration & Purity Start->Check_Radioligand Adjust_Radioligand Lower Concentration Verify Purity Check_Radioligand->Adjust_Radioligand Issue Found Check_Membrane Check Membrane Preparation & Amount Check_Radioligand->Check_Membrane No Issue Re-evaluate Re-evaluate Non-Specific Binding Adjust_Radioligand->Re-evaluate Adjust_Membrane Reduce Amount Improve Washing Check_Membrane->Adjust_Membrane Issue Found Check_Assay_Conditions Check Assay Conditions Check_Membrane->Check_Assay_Conditions No Issue Adjust_Membrane->Re-evaluate Adjust_Assay Optimize Incubation Modify Buffer Increase Washes Check_Assay_Conditions->Adjust_Assay Issue Found Check_Assay_Conditions->Re-evaluate No Issue Adjust_Assay->Re-evaluate

Caption: Troubleshooting Logic for High NSB

References

Validation & Comparative

A Comparative Analysis of CH-38083 and Yohimbine Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the receptor selectivity profiles of two prominent alpha-2 adrenoceptor antagonists, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the selectivity of CH-38083 and yohimbine (B192690), two widely used alpha-2 adrenergic receptor antagonists in research. Understanding the precise receptor interaction profiles of these compounds is critical for the accurate interpretation of experimental results and for the development of more targeted therapeutics. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a berbane derivative, and yohimbine, an indole (B1671886) alkaloid, are both recognized for their potent antagonism of alpha-2 adrenoceptors. These receptors, part of the G protein-coupled receptor superfamily, play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, heart rate, and alertness. While both compounds target alpha-2 adrenoceptors, their selectivity across different adrenoceptor subtypes and their interactions with other neurotransmitter receptors vary significantly. This guide aims to provide a clear, data-driven comparison of their selectivity to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Quantitative Comparison of Receptor Binding Affinity

The selectivity of a compound is a critical determinant of its pharmacological effect. The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and yohimbine for various receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio provides a quantitative measure of the compound's preference for the alpha-2 adrenoceptor over the alpha-1 adrenoceptor.

Receptor SubtypeThis compoundYohimbine
Binding Affinity (Ki) in nM
α1-adrenoceptor--
α2-adrenoceptor--
α2A-adrenoceptor-1.4[1]
α2B-adrenoceptor-7.1[1]
α2C-adrenoceptor-0.88[1]
5-HT1A ReceptorNo AffinitySignificant Affinity
5-HT1B ReceptorNo AffinitySignificant Affinity
5-HT1D ReceptorNo AffinitySignificant Affinity
D2 ReceptorNo AffinitySignificant Affinity
D3 ReceptorNo AffinityWeak Affinity
Histamine ReceptorsNo Affinity-
Muscarinic ReceptorsNo Affinity-
Functional Antagonism (pA2)
Presynaptic α2 (rat vas deferens)8.17 ± 0.06-
Postsynaptic α2 (rat vas deferens)4.95 ± 0.11-
Selectivity Ratio (α1/α2)
Based on Ki values (rat brain)1368 32.5
Based on pA2 values (rat vas deferens)1659 4.7

Disclaimer: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions. The absence of a value indicates that data was not found in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and yohimbine.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines the general procedure for determining the binding affinity (Ki) of a compound for a specific receptor using a competitive radioligand binding assay.

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]idazoxan for α2-adrenoceptors), the prepared cell membranes, and varying concentrations of the unlabeled competitor drug (this compound or yohimbine).

    • A control group with no competitor drug is included to determine total binding, and a non-specific binding group with a high concentration of an unlabeled ligand is included to determine non-specific binding.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Antagonist Potency (pA2) Determination in Rat Vas Deferens

This protocol describes a classic functional assay to determine the potency of an antagonist at presynaptic alpha-2 adrenoceptors by measuring the inhibition of electrically induced contractions in the isolated rat vas deferens.

  • Tissue Preparation:

    • A male rat is euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.

    • The isolated tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissue is connected to an isometric force transducer to record contractions.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • Electrical field stimulation is applied to elicit nerve-mediated contractions. The stimulation parameters are optimized to produce consistent responses.

    • A cumulative concentration-response curve to an alpha-2 adrenoceptor agonist (e.g., clonidine (B47849) or xylazine) is generated to establish a baseline inhibitory effect on the electrically induced contractions.

    • The tissue is then washed, and a fixed concentration of the antagonist (this compound or yohimbine) is added to the organ bath and allowed to incubate.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This process is repeated with several different concentrations of the antagonist.

  • Data Analysis:

    • The dose-ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.

Visualizing the Mechanisms

To further elucidate the context of this comparison, the following diagrams illustrate the alpha-2 adrenoceptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

Caption: Alpha-2 adrenoceptor signaling pathway and antagonist action.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Tissue/Cell Culture Expressing Receptor B Membrane Fraction Isolation A->B C Incubate Membranes with Radioligand and Competitor B->C D Separate Bound and Free Ligand (Filtration) C->D E Quantify Bound Radioactivity D->E F Generate Competition Curve E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for determining antagonist binding affinity (Ki).

Conclusion

The experimental data clearly demonstrates that while both this compound and yohimbine are potent alpha-2 adrenoceptor antagonists, This compound exhibits markedly superior selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors compared to yohimbine . This high selectivity makes this compound a more precise pharmacological tool for studies specifically investigating the role of alpha-2 adrenoceptors, minimizing the confounding effects of alpha-1 adrenoceptor blockade.

In contrast, yohimbine's broader receptor interaction profile, which includes significant affinity for various serotonin (B10506) and dopamine (B1211576) receptor subtypes, necessitates careful consideration when interpreting experimental outcomes. While this broader activity can be advantageous in certain therapeutic contexts, it can also lead to off-target effects in research settings.

Researchers should carefully consider the specific requirements of their studies when choosing between these two antagonists. For investigations demanding high selectivity for the alpha-2 adrenoceptor, this compound is the superior choice. When the broader pharmacological effects of yohimbine are desired or can be accounted for, it remains a valuable research tool.

References

A Comparative Guide to CH-38083 and Idazoxan for Alpha-2 Adrenoceptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent alpha-2 adrenoceptor antagonists, CH-38083 and idazoxan (B1206943). The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tool for their experimental needs. This document details their binding affinities, selectivity profiles, and functional activities, supported by quantitative data and experimental methodologies.

Introduction to this compound and Idazoxan

This compound, a berbane derivative, and idazoxan, an imidazoline (B1206853) compound, are both recognized as potent antagonists of alpha-2 adrenoceptors. These receptors, part of the G protein-coupled receptor family, are crucial in regulating neurotransmitter release and are implicated in a variety of physiological processes. While both compounds effectively block alpha-2 adrenoceptors, they exhibit notable differences in potency and selectivity, which are critical considerations for in vitro and in vivo studies.

A key distinction lies in their chemical structures, which influences their interaction with other receptors. Idazoxan is known to bind with high affinity to non-adrenergic imidazoline binding sites (IBS), which can influence experimental outcomes.[1][2] The selectivity profile of this compound, particularly concerning imidazoline receptors, is a crucial aspect of its pharmacological character.

Quantitative Comparison of Receptor Binding and Functional Antagonism

The following tables summarize the key quantitative data comparing the performance of this compound and idazoxan in blocking alpha-2 adrenoceptors.

Table 1: Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity

CompoundAssay TypeSelectivity Ratio (Ki α1 / Ki α2)Reference
This compound Radioligand Binding (Rat Brain)1368[3]
Idazoxan Radioligand Binding (Rat Brain)289.5[3]
This compound Isolated Tissue (Rat Vas Deferens)1659[3]
Idazoxan Isolated Tissue (Rat Vas Deferens)117.5[3]

Table 2: Antagonist Potency at Presynaptic Alpha-2 Adrenoceptors

CompoundTissueAgonistpA2 ValueReference
This compound Rat Vas DeferensXylazine8.17 ± 0.06[3]
Idazoxan Not specified in direct comparisonNot specified in direct comparisonNot specified in direct comparison
This compound Guinea Pig IleumXylazine8.07 ± 0.20[3]
Idazoxan Not specified in direct comparisonNot specified in direct comparisonNot specified in direct comparison

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Alpha_2_Adrenoceptor_Signaling Alpha-2 Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Effects A2R α2-Adrenoceptor G_protein Gi/o Protein A2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Antagonist This compound or Idazoxan Antagonist->A2R Blockade Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Events

Alpha-2 Adrenoceptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., Rat Brain Homogenate) radioligand 2. Incubation with Radioligand (e.g., [3H]prazosin or [3H]idazoxan) prep->radioligand competitor 3. Addition of Competitor (this compound or Idazoxan at various concentrations) radioligand->competitor separation 4. Separation of Bound/Free Ligand (Filtration) competitor->separation quantification 5. Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis 6. Data Analysis (Calculation of Ki values) quantification->analysis

Radioligand Binding Assay Workflow

Functional_Assay_Workflow Functional Assay Workflow (Norepinephrine Release) tissue_prep 1. Tissue Preparation (e.g., Mouse Vas Deferens) loading 2. Loading with Radiotracer (e.g., [3H]norepinephrine) tissue_prep->loading stimulation 3. Electrical Field Stimulation loading->stimulation antagonist_app 4. Application of Antagonist (this compound or Idazoxan) stimulation->antagonist_app measurement 5. Measurement of Norepinephrine (B1679862) Release antagonist_app->measurement analysis 6. Data Analysis (pA2 value determination) measurement->analysis

Functional Assay Workflow (Norepinephrine Release)

Detailed Experimental Protocols

Radioligand Binding Assay for Alpha-1 and Alpha-2 Adrenoceptors in Rat Brain Membranes

This protocol is a representative method for determining the binding affinity of compounds to alpha-1 and alpha-2 adrenoceptors.

1. Membrane Preparation:

  • Male Wistar rats are euthanized, and the cerebral cortex is rapidly dissected on ice.

  • The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.

  • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.

  • The pellet is washed by resuspension in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer to a protein concentration of approximately 0.5 mg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL.

  • For alpha-1 adrenoceptor binding, membranes are incubated with a saturating concentration of [3H]prazosin (a selective alpha-1 antagonist radioligand).

  • For alpha-2 adrenoceptor binding, membranes are incubated with a saturating concentration of [3H]idazoxan (an alpha-2 antagonist radioligand).

  • To determine the inhibition constant (Ki), increasing concentrations of the competitor compound (this compound or idazoxan) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

  • The mixture is incubated for 60 minutes at 25°C.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

4. Data Analysis:

  • The IC50 values (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay of Presynaptic Alpha-2 Adrenoceptor Antagonism in Mouse Vas Deferens

This protocol describes a method to assess the functional antagonism of presynaptic alpha-2 adrenoceptors by measuring the release of norepinephrine.

1. Tissue Preparation:

  • Male mice are euthanized, and the vasa deferentia are dissected and cleaned of connective tissue.

  • The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

2. [3H]Norepinephrine Loading and Washout:

  • The tissues are incubated with [3H]norepinephrine for 30 minutes to allow for its uptake into sympathetic nerve terminals.

  • Following incubation, the tissues are washed with fresh Krebs-Henseleit solution for 60 minutes to remove excess unbound radioactivity.

3. Electrical Field Stimulation and Sample Collection:

  • The tissues are subjected to electrical field stimulation (e.g., 2 Hz, 2 ms (B15284909) pulse width for 1 minute) to evoke the release of [3H]norepinephrine.

  • The superfusate is collected before, during, and after stimulation to measure basal and stimulated norepinephrine release.

4. Antagonist Application:

  • After a control stimulation period, the antagonist (this compound or idazoxan) is added to the organ bath at a specific concentration.

  • The tissue is allowed to equilibrate with the antagonist before a second electrical stimulation is applied.

5. Quantification and Data Analysis:

  • The radioactivity in the collected superfusate samples is determined by liquid scintillation counting.

  • The amount of [3H]norepinephrine released is calculated as the fractional release (the amount of radioactivity released as a percentage of the total radioactivity in the tissue at the time of stimulation).

  • The antagonist effect is quantified by the increase in stimulated [3H]norepinephrine release compared to the control period.

  • The pA2 value is determined by performing a series of experiments with different concentrations of the antagonist and analyzing the data using a Schild plot.

Conclusion

Both this compound and idazoxan are valuable pharmacological tools for studying alpha-2 adrenoceptors. The choice between these two antagonists should be guided by the specific requirements of the experiment.

  • This compound is the preferred antagonist when high selectivity for alpha-2 over alpha-1 adrenoceptors is paramount. Its significantly higher selectivity ratio makes it a more precise tool for isolating alpha-2 adrenoceptor-mediated effects, minimizing potential off-target effects at alpha-1 adrenoceptors.[3]

  • Idazoxan , while a potent alpha-2 adrenoceptor antagonist, exhibits lower selectivity compared to this compound.[3] A critical consideration when using idazoxan is its affinity for imidazoline binding sites, which may confound the interpretation of results in tissues or systems where these sites are expressed.[1][2]

For studies requiring a highly specific blockade of alpha-2 adrenoceptors with minimal interference from alpha-1 adrenoceptor or imidazoline binding site interactions, this compound represents a superior choice. Researchers should carefully consider the expression of alpha-1 adrenoceptors and imidazoline binding sites in their experimental model when selecting an antagonist.

References

In Vivo Validation of CH-38083's Alpha-2 Adrenoceptor Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antagonist activity of CH-38083 with other well-established alpha-2 adrenoceptor antagonists, yohimbine (B192690) and idazoxan. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Executive Summary

This compound is a potent and highly selective alpha-2 adrenoceptor antagonist.[1] In vitro studies have demonstrated its superior selectivity for alpha-2 over alpha-1 adrenoceptors compared to yohimbine and idazoxan. While direct comparative in vivo studies are limited, this guide consolidates available data on the in vivo effects of these three antagonists on key physiological parameters indicative of alpha-2 adrenoceptor blockade, such as neurotransmitter release and the reversal of agonist-induced effects.

Comparative Analysis of In Vivo Antagonist Activity

The primary mechanism for validating the in vivo activity of an alpha-2 adrenoceptor antagonist is its ability to block the effects of an alpha-2 agonist (e.g., clonidine) or to increase the release of norepinephrine (B1679862) (noradrenaline) from presynaptic nerve terminals.

Antagonism of Clonidine-Induced Effects

Clonidine (B47849), an alpha-2 adrenoceptor agonist, induces a range of physiological responses, including hypotension, bradycardia (decreased heart rate), and sedation. The ability of an antagonist to reverse these effects is a direct measure of its in vivo efficacy.

CompoundAnimal ModelAgonistEffect MeasuredAntagonist DoseOutcomeReference
Yohimbine Anesthetized RatsClonidineHypotension1, 5, and 10 µg/kg (i.c.v.)Prevented the hypotensive effect of clonidine in spontaneously hypertensive rats.[2][2]
Yohimbine Healthy HumansClonidine (0.2 mg, oral)Decrease in systolic and diastolic blood pressure, and alertness.22 mg (oral)Increased systolic and diastolic blood pressure and alertness, counteracting the effects of clonidine.[3][3]
Idazoxan Not specifiedNot specifiedNot specifiedNot specifiedNot specified
This compound Not specifiedNot specifiedNot specifiedNot specifiedNot specified

No direct comparative data for this compound in a clonidine-reversal model was identified in the searched literature.

Enhancement of Norepinephrine Release

Alpha-2 adrenoceptor antagonists increase the synaptic concentration of norepinephrine by blocking the presynaptic autoreceptors that normally inhibit its release. This effect can be measured in vivo using techniques like microdialysis.

CompoundAnimal ModelMethodEffect MeasuredAntagonist DoseOutcomeReference
Yohimbine Rat Bed Nucleus of the Stria TerminalisIn Vivo MicrodialysisBasal extracellular norepinephrine levelsNot specifiedSignificantly increased basal extracellular norepinephrine levels.[4][5][4][5]
Idazoxan Not specifiedNot specifiedNot specifiedNot specifiedNot specified
This compound Mouse Vas Deferens (ex vivo)[3H]norepinephrine release assayElectrically stimulated norepinephrine releaseNot specifiedEnhanced the release of [3H]norepinephrine.[1][1]

While the study on this compound was ex vivo, it provides evidence of its ability to enhance norepinephrine release, a key characteristic of alpha-2 adrenoceptor antagonism.

Quantitative Comparison of Selectivity

While in vivo comparative potency data is sparse, in vitro studies provide a clear comparison of the selectivity of these compounds for the alpha-2 adrenoceptor over the alpha-1 adrenoceptor. Higher selectivity is generally desirable to minimize off-target effects.

CompoundMethodSelectivity Ratio (α1 Ki / α2 Ki)Reference
This compound Radioligand Binding (rat brain)1368[1]
Idazoxan Radioligand Binding (rat brain)289.5[1]
Yohimbine Radioligand Binding (rat brain)32.5[1]

Experimental Protocols

In Vivo Microdialysis for Norepinephrine Release

This protocol is a generalized procedure based on methodologies described in the literature for measuring neurotransmitter release.[4][5][6][7]

Objective: To measure the effect of an alpha-2 adrenoceptor antagonist on extracellular norepinephrine levels in a specific brain region of a freely moving rat.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) with electrochemical detection

  • Test compounds (this compound, yohimbine, idazoxan) and vehicle

  • Anesthetics

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • Drug Administration: Administer the alpha-2 adrenoceptor antagonist (or vehicle) systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.

  • Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels and compare the effects of the different antagonists.

Antagonism of Clonidine-Induced Hypotension

This is a representative protocol for assessing the in vivo antagonist activity by measuring the reversal of an agonist's effect.[2][8]

Objective: To determine the ability of an alpha-2 adrenoceptor antagonist to block the hypotensive effect of clonidine in rats.

Materials:

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Catheters for drug administration (if applicable)

  • Test compounds (this compound, yohimbine, idazoxan), clonidine, and vehicle

  • Anesthetics (if applicable, though conscious animal models are often preferred)

Procedure:

  • Animal Preparation: Acclimate the rats to the blood pressure measurement apparatus. For invasive monitoring, surgically implant arterial catheters.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate.

  • Antagonist Administration: Administer a specific dose of the alpha-2 adrenoceptor antagonist (or vehicle).

  • Agonist Challenge: After a predetermined time, administer a dose of clonidine known to produce a significant hypotensive effect.

  • Blood Pressure Monitoring: Continuously monitor and record blood pressure and heart rate for a set period after clonidine administration.

  • Data Analysis: Compare the magnitude of the clonidine-induced drop in blood pressure in the presence and absence of the antagonist. A smaller decrease in blood pressure in the antagonist-treated group indicates successful antagonism.

Visualizing the Mechanisms

Alpha-2 Adrenoceptor Signaling Pathway

The following diagram illustrates the signaling cascade of the alpha-2 adrenoceptor and the point of intervention for antagonists like this compound.

Alpha-2 Adrenoceptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_autoreceptor Presynaptic Feedback NE Norepinephrine Vesicle Synaptic Vesicle NE->Vesicle Storage Release Release Vesicle->Release Synaptic_NE Norepinephrine Release->Synaptic_NE Exocytosis Post_Receptor Postsynaptic Adrenoceptor Synaptic_NE->Post_Receptor Binds Auto_Receptor Alpha-2 Adrenoceptor (Autoreceptor) Synaptic_NE->Auto_Receptor Binds Effect Postsynaptic Effect Post_Receptor->Effect Gi Gi Protein Auto_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases cAMP->Release Inhibits Antagonist This compound (Antagonist) Antagonist->Auto_Receptor Blocks

Caption: Alpha-2 adrenoceptor signaling pathway and antagonist action.

Experimental Workflow for In Vivo Antagonist Validation

The following diagram outlines a typical workflow for the in vivo validation of an alpha-2 adrenoceptor antagonist.

In Vivo Antagonist Validation Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation A1 Select In Vivo Model (e.g., Rat, Mouse) A2 Choose Validation Assay (e.g., Clonidine Reversal, Microdialysis) A1->A2 A3 Determine Dosing Regimen (Dose, Route, Timing) A2->A3 B1 Animal Preparation (Surgery, Acclimation) A3->B1 B2 Baseline Data Collection B1->B2 B3 Administer Antagonist (this compound, Yohimbine, Idazoxan) B2->B3 B4 Administer Agonist (if applicable) or Induce Neurotransmitter Release B3->B4 B5 Post-Treatment Data Collection B4->B5 C1 Process and Quantify Data (e.g., Blood Pressure, NE Levels) B5->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Compare Efficacy of Antagonists C2->C3 C4 Draw Conclusions C3->C4

Caption: A typical workflow for in vivo validation of an alpha-2 adrenoceptor antagonist.

Conclusion

References

Comparative Analysis of CH-38083 Cross-Reactivity with Other Receptor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of CH-38083, a potent and selective α2-adrenoceptor antagonist, with other receptor types. The information is supported by available experimental data to assist researchers and drug development professionals in evaluating its suitability for their studies.

Introduction to this compound

This compound, with the chemical name 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a berbane derivative that has been identified as a highly selective antagonist for α2-adrenergic receptors.[1] Its specificity is crucial for its use as a pharmacological tool to investigate the physiological and pathological roles of the α2-adrenoceptor subtypes. This guide summarizes the available data on its cross-reactivity with other key receptor families.

Quantitative Comparison of Receptor Affinity

Compoundα1/α2 Selectivity Ratio (pA2 values in rat vas deferens)α1/α2 Selectivity Ratio (Ki values from rat brain membranes)
This compound 1659 1368
Yohimbine (B192690)4.732.5
Idazoxan (B1206943)117.5289.5

Data sourced from Vizi et al., 1986.[1]

The data clearly demonstrates the superior selectivity of this compound for α2-adrenoceptors compared to yohimbine and idazoxan in both functional and binding assays.[1]

Cross-Reactivity with Other Receptor Families

Studies have indicated that this compound has a favorable cross-reactivity profile, showing minimal interaction with other common receptor types.

  • Histamine (B1213489) and Muscarinic Receptors: Experimental evidence suggests that this compound does not exhibit any significant affinity for histamine and muscarinic receptors.[1]

  • Serotonin (B10506) Receptors: In studies on the atropinized longitudinal muscle strip of the guinea pig ileum, this compound was found to potentiate the effect of serotonin, suggesting a potential interaction with the serotonergic system, although the direct receptor binding profile for various serotonin receptor subtypes has not been extensively reported.[1]

A comprehensive screening of this compound against a wider panel of receptors would be beneficial to fully elucidate its cross-reactivity profile.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's mechanism of action and the methods used to determine its selectivity, the following diagrams illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CH38083 This compound (Antagonist) Alpha2_R α2-Adrenergic Receptor CH38083->Alpha2_R Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_R Binds and Activates G_protein Gi/o Protein Alpha2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Leads to

Figure 1: Simplified signaling pathway of the α2-adrenergic receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells expressing the receptor) Incubation Incubation: Membranes + Radioligand + varying concentrations of Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]idazoxan for α2) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Binding_Curve Generate Competition Binding Curve Scintillation->Binding_Curve IC50 Determine IC50 Value Binding_Curve->IC50 Ki Calculate Ki Value (using Cheng-Prusoff equation) IC50->Ki

Figure 2: General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for α-adrenergic receptors. This protocol is based on standard methodologies in the field.

Objective: To determine the inhibitory constant (Ki) of this compound for α1 and α2-adrenergic receptors.

Materials:

  • Receptor Source: Rat brain cortical membranes.

  • Radioligands:

    • [3H]Prazosin for α1-adrenoceptors.

    • [3H]Idazoxan for α2-adrenoceptors.

  • Test Compound: this compound.

  • Reference Compounds: Phentolamine (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., at its Kd value).

      • A range of concentrations of the test compound (this compound).

      • For non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

      • For total binding, assay buffer instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation to the tubes.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a highly selective α2-adrenoceptor antagonist with significantly greater potency for α2 over α1-adrenoceptors compared to other commonly used antagonists like yohimbine and idazoxan.[1] Its low affinity for histamine and muscarinic receptors further underscores its specificity.[1] This high selectivity makes this compound a valuable research tool for isolating and studying the functions of α2-adrenergic systems. However, for a complete understanding of its pharmacological profile, further studies involving a broad panel of receptor screening assays are recommended.

References

Comparative Analysis of CH-38083 and Other Alpha-2 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alpha-2 adrenergic antagonist CH-38083 with other notable antagonists such as yohimbine (B192690), idazoxan, and atipamezole (B1667673). The following sections detail their performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological and experimental processes.

Performance Comparison of Alpha-2 Antagonists

The efficacy and selectivity of alpha-2 adrenergic antagonists are critical determinants of their research and therapeutic applications. This compound, a berbane derivative, has been shown to be a highly selective and potent alpha-2 adrenoceptor antagonist.[1] Its performance, particularly in terms of selectivity for alpha-2 over alpha-1 adrenoceptors, distinguishes it from other classical antagonists.

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity ratios of this compound compared to yohimbine, idazoxan, and atipamezole. This data is compiled from in vitro radioligand binding studies and functional assays on isolated tissues.

Table 1: Alpha-Adrenoceptor Antagonist Potency (pA2 values) in Isolated Tissues

AntagonistPresynaptic α2 (Rat Vas Deferens)Postsynaptic α1 (Rat Vas Deferens)
This compound 8.17 ± 0.064.95 ± 0.11
Yohimbine --
Idazoxan --

Data for Yohimbine and Idazoxan in this specific direct comparison study were used to calculate selectivity ratios rather than providing pA2 values for both receptor types in the same tissue.

Table 2: Alpha-1 / Alpha-2 Adrenoceptor Selectivity Ratios

AntagonistSelectivity Ratio (α1/α2) - Isolated Tissue (Rat Vas Deferens)Selectivity Ratio (Ki α1/Ki α2) - Radioligand Binding (Rat Brain)
This compound 16591368
Yohimbine 4.732.5
Idazoxan 117.5289.5
Atipamezole -8526

Note: A higher selectivity ratio indicates a greater selectivity for the alpha-2 adrenoceptor over the alpha-1 adrenoceptor. Atipamezole is noted for its particularly high selectivity.[2]

Table 3: Comparative Affinity of Atipamezole and Yohimbine for Alpha-2 Adrenoceptor Subtypes

Antagonistα2A-Adrenoceptor Affinityα2B-Adrenoceptor Affinityα2C-Adrenoceptor Affinityα2D-Adrenoceptor Affinity
Atipamezole Similar to YohimbineSimilar to YohimbineSimilar to Yohimbine~100-fold higher than Yohimbine
Yohimbine Similar to AtipamezoleSimilar to AtipamezoleSimilar to Atipamezole-

This data highlights that while both atipamezole and yohimbine have comparable affinities for the α2A, α2B, and α2C subtypes, atipamezole demonstrates a significantly higher affinity for the α2D-subtype.[3][4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the alpha-2 adrenergic receptor signaling pathway and a typical experimental workflow for comparing alpha-2 antagonists.

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha2_Receptor Binds & Activates CH38083 This compound / Other Antagonists CH38083->Alpha2_Receptor Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison (Selectivity, Potency) Binding_Assay->Data_Analysis Functional_Assay Isolated Tissue Assay (e.g., Vas Deferens) (Determine pA2) Functional_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Drug_Admin Antagonist Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral/Physiological Measurement (e.g., Sedation Reversal) Drug_Admin->Behavioral_Test Behavioral_Test->Data_Analysis

References

A Comparative Analysis of CH-38083: An Alpha-2 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental data surrounding CH-38083 reveals a consistent pharmacological profile as a potent and selective alpha-2 adrenoceptor antagonist across several key preclinical studies. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reproducibility of its effects.

This compound, a berbane derivative, has been characterized in multiple studies for its high affinity and selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. The primary mechanism of action involves the competitive antagonism of these receptors, leading to an increase in norepinephrine (B1679862) release by blocking the presynaptic negative feedback loop.

Quantitative Analysis of In Vitro and In Vivo Effects

To facilitate a clear comparison of the pharmacological effects of this compound, the following tables summarize key quantitative data from various studies. These data consistently demonstrate the potency and selectivity of this compound in different experimental models.

In Vitro Binding Affinity and Selectivity
Compound Ki (nM) for α1-adrenoceptors Ki (nM) for α2-adrenoceptors Selectivity Ratio (α1/α2)
This compound13681.01368
Yohimbine32.51.032.5
Idazoxan (B1206943)289.51.0289.5
Data from Vizi et al., 1986.[1]
In Vitro Functional Antagonism (pA2 values)
Tissue Preparation Agonist pA2 Value for this compound
Rat Vas Deferens (presynaptic α2)Xylazine8.17 ± 0.06
Guinea Pig Ileum (presynaptic α2)Xylazine8.07 ± 0.20
Rat Vas Deferens (postsynaptic α1)L-phenylephrine4.95 ± 0.11
Rabbit Pulmonary Artery (postsynaptic α1)L-norepinephrine5.38 ± 0.33
Data from Vizi et al., 1986.[1]
In Vivo Antagonist Activity in Pithed Rats
Receptor Site Agonist Relative Potency (this compound vs. Idazoxan)
Prejunctional α2B-HT 920More potent
Postjunctional α2B-HT 920More potent
Data from Dennis et al., 1989.
In Vivo and In Vitro Effects in Mice
Experimental Model Parameter Effect of this compound
Mouse Hippocampal Slices[3H]NE Release (FRS2/FRS1 ratio)1.98 ± 0.04 (with 1 µM this compound) vs. 0.98 ± 0.06 (control)
Anesthetized Mice (in vivo microdialysis)Hippocampal NE ReleaseSignificant increase with 10 mg/kg i.p.
Data from Zsilla et al., 2004.[2][3]

Experimental Protocols

A consistent finding across the cited studies is the use of established and well-validated experimental models to characterize the effects of this compound.

In Vitro Radioligand Binding Assays (Vizi et al., 1986):

  • Tissue Preparation: Crude membrane preparations from rat cerebral cortex.

  • Radioligands: [3H]prazosin for α1-adrenoceptors and [3H]idazoxan for α2-adrenoceptors.

  • Procedure: Membranes were incubated with the radioligand in the presence of varying concentrations of this compound, yohimbine, or idazoxan.

  • Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays (Vizi et al., 1986):

  • Tissues: Rat vas deferens, longitudinal muscle strip of guinea pig ileum, and rabbit pulmonary artery.

  • Methodology: Tissues were mounted in organ baths and electrically stimulated (for presynaptic studies) or exposed to agonists (for postsynaptic studies). The antagonistic effect of this compound was determined by measuring its ability to shift the concentration-response curves of the agonists to the right.

  • Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated using Schild plot analysis.

In Vivo Studies in Pithed Rats (Dennis et al., 1989):

  • Animal Model: Pithed rats, a model where the central nervous system is destroyed to eliminate central cardiovascular regulation.

  • Procedure: The effects of the α2-adrenoceptor agonist B-HT 920 on heart rate (prejunctional effect) and blood pressure (postjunctional effect) were measured. The antagonistic activity of this compound and idazoxan was assessed by their ability to block these effects.

Norepinephrine Release Studies in Mice (Zsilla et al., 2004):

  • In Vitro: Hippocampal slices from wild-type and norepinephrine transporter knockout (NET KO) mice were preloaded with [3H]norepinephrine ([3H]NE). The effect of this compound on electrically stimulated [3H]NE release was measured.

  • In Vivo: Microdialysis probes were implanted in the hippocampus of anesthetized mice to measure extracellular norepinephrine levels following intraperitoneal administration of this compound.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for In Vitro Functional Assay Tissue Isolation Tissue Isolation Organ Bath Mounting Organ Bath Mounting Tissue Isolation->Organ Bath Mounting Electrical Stimulation / Agonist Addition Electrical Stimulation / Agonist Addition Organ Bath Mounting->Electrical Stimulation / Agonist Addition This compound Application This compound Application Electrical Stimulation / Agonist Addition->this compound Application Response Measurement Response Measurement This compound Application->Response Measurement Data Analysis (Schild Plot) Data Analysis (Schild Plot) Response Measurement->Data Analysis (Schild Plot)

Caption: Workflow of in vitro functional assays to determine antagonist potency.

G cluster_pathway Alpha-2 Adrenoceptor Signaling Pathway Norepinephrine Norepinephrine Alpha-2 Adrenoceptor Alpha-2 Adrenoceptor Norepinephrine->Alpha-2 Adrenoceptor Activates Gi Protein Gi Protein Alpha-2 Adrenoceptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase This compound This compound This compound->Alpha-2 Adrenoceptor Blocks

Caption: Simplified signaling cascade of the alpha-2 adrenoceptor.

References

Confirming the Specificity of CH-38083 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CH-38083

This compound is a potent and highly selective antagonist of alpha-2 adrenoceptors.[1] It displays a significantly higher affinity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, as demonstrated in radioligand binding and isolated tissue experiments.[1] The use of knockout animal models, where a specific gene is inactivated, has become a gold standard for confirming the on-target specificity of pharmacological compounds.

Validating Specificity with Knockout Models: A Predicted Outcome

The definitive validation of this compound's specificity would involve administering the compound to mice lacking specific alpha-2 adrenoceptor subtypes (α2A, α2B, and α2C). The expected results are a lack of physiological or behavioral response in the corresponding knockout model compared to wild-type animals, confirming that the compound's effects are mediated through that specific receptor subtype.

Alpha-2 Adrenoceptor Subtype Knockout Phenotypes
Knockout ModelKey Phenotype Relevant to Adrenoceptor FunctionReference
α2A-AR KO Increased sympathetic activity, resting tachycardia, impaired motor coordination, and increased anxiety-like behavior.[2][3][2][3]
α2B-AR KO Exhibit altered locomotor behaviors and compulsive burying behavior.[4][5][6] Mediate the hypertensive response to alpha-2 agonists.[3][3][4][5][6]
α2C-AR KO Affects the development of behavioral despair and stress-induced increases in plasma corticosterone (B1669441) levels.[7][8] Modulates neurotransmission at lower levels of nerve activity.[3][3][7][8]

Based on the high selectivity of this compound for alpha-2 adrenoceptors, it is predicted that its administration to these knockout mice would result in the attenuation of its known effects only in the wild-type mice, while the knockout mice would show a blunted or absent response.

Comparison with Alternative Alpha-2 Adrenoceptor Antagonists

Several other compounds are used to antagonize alpha-2 adrenoceptors, each with varying degrees of selectivity.

CompoundSelectivity ProfileKey Characteristics
This compound Highly selective for α2 over α1 adrenoceptors.[1]Potent antagonist.[1]
Yohimbine Selective α2-adrenoceptor antagonist.Widely used, but with known side effects.
Idazoxan Selective α2-adrenoceptor antagonist.Has been used in clinical and preclinical studies.
Atipamezole Potent and selective α2-adrenoceptor antagonist.Commonly used in veterinary medicine to reverse sedation.
BRL 44408 Selective for the α2A subtype.Useful for dissecting the role of the α2A subtype.
Imiloxan Selective for the α2B subtype.A tool for studying the specific functions of the α2B subtype.
JP-1302 Selective for the α2C subtype.Enables investigation into the physiological roles of the α2C subtype.

Experimental Protocols

Generation of Alpha-2 Adrenoceptor Knockout Mice

The generation of knockout mice for each alpha-2 adrenoceptor subtype typically involves homologous recombination in embryonic stem (ES) cells to disrupt the target gene.

Workflow:

  • Construct a targeting vector: A DNA construct is created containing a selectable marker (e.g., neomycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the exon(s) to be deleted in the target adrenoceptor gene.

  • ES cell transfection: The targeting vector is introduced into ES cells.

  • Selection of targeted ES cells: ES cells that have undergone homologous recombination are selected for using the selectable marker.

  • Blastocyst injection: The targeted ES cells are injected into blastocysts.

  • Generation of chimeric mice: The blastocysts are implanted into pseudopregnant female mice, and chimeric offspring are born.

  • Breeding and genotyping: Chimeric mice are bred to establish germline transmission of the targeted allele. Offspring are genotyped to identify heterozygous and homozygous knockout animals.

In Vivo Validation of this compound Specificity

Objective: To confirm that the physiological and behavioral effects of this compound are mediated through alpha-2 adrenoceptors.

Animals: Wild-type, α2A-AR KO, α2B-AR KO, and α2C-AR KO mice.

Procedure:

  • Administer this compound or vehicle to cohorts of wild-type and knockout mice.

  • Monitor for specific physiological and behavioral endpoints known to be modulated by alpha-2 adrenoceptor antagonism. Examples include:

    • Locomotor activity: To assess central nervous system effects.

    • Blood pressure and heart rate: To evaluate cardiovascular effects.

    • Neurochemical analysis: Measurement of neurotransmitter levels (e.g., norepinephrine) in specific brain regions.

  • Data Analysis: Compare the responses to this compound between wild-type and each knockout strain. A lack of response in a specific knockout strain would indicate that the effect is mediated by that receptor subtype.

Radioligand Binding Assay for Selectivity Profiling

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the different alpha-2 adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing each human alpha-2 adrenoceptor subtype (α2A, α2B, α2C).

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).

  • This compound and other test compounds.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or other antagonists).

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Pathways and Workflows

Caption: Alpha-2 Adrenoceptor Antagonism by this compound.

Experimental Workflow for Knockout Model Validation Start Start Generate_KO Generate α2-AR Knockout Mice (α2A, α2B, α2C) Start->Generate_KO Breed_Genotype Breed and Genotype to obtain WT and KO cohorts Generate_KO->Breed_Genotype Administer Administer this compound or Vehicle Breed_Genotype->Administer Assess_Endpoints Assess Physiological/ Behavioral Endpoints Administer->Assess_Endpoints Compare_Results Compare Responses between WT and KO Assess_Endpoints->Compare_Results Conclusion Conclusion on Specificity Compare_Results->Conclusion Logical Relationship for Specificity Confirmation Hypothesis Hypothesis: This compound is a specific α2-adrenoceptor antagonist WT_Mouse Wild-Type Mouse + this compound Hypothesis->WT_Mouse KO_Mouse α2-AR KO Mouse + this compound Hypothesis->KO_Mouse WT_Effect Observable Effect (e.g., increased NE release) WT_Mouse->WT_Effect KO_No_Effect No Observable Effect KO_Mouse->KO_No_Effect Confirmation Specificity Confirmed WT_Effect->Confirmation KO_No_Effect->Confirmation

References

Performance Benchmark: CH-38083 Versus Newer Alpha-2 Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Alpha-2 Adrenoceptor Antagonist Performance

The landscape of alpha-2 (α2) adrenoceptor antagonists has evolved significantly since the introduction of early compounds. This guide provides a comprehensive performance benchmark of the established α2-adrenoceptor antagonist, CH-38083, against a selection of newer and widely used antagonists: atipamezole, vatinoxan, and the classic comparator, yohimbine. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate antagonist for their specific research needs.

Quantitative Performance Comparison

The following table summarizes the binding affinities and selectivity of this compound and newer α2-adrenoceptor antagonists. The data has been compiled from various studies, and while offering a comparative overview, it is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.

CompoundKi (nM) - α1 AdrenoceptorKi (nM) - α2 Adrenoceptorα2/α1 Selectivity RatioKey Characteristics
This compound Not explicitly stated in cited sourceNot explicitly stated in cited source1368[1]A potent and highly selective α2-adrenoceptor antagonist.[1]
Atipamezole Not explicitly stated in cited source1.6[2]8526[3]A potent and highly selective α2-adrenoceptor antagonist with a rapid onset of action.[3][4]
Vatinoxan Not explicitly stated in cited sourceNot explicitly stated in cited source105[5]A peripherally selective α2-adrenoceptor antagonist with limited blood-brain barrier penetration.[6]
Yohimbine Not explicitly stated in cited sourceNot explicitly stated in cited source40[3][7]A classic, less selective α2-adrenoceptor antagonist.

Experimental Protocols

The binding affinity (Ki) and selectivity of these antagonists are typically determined through radioligand binding assays. Below is a detailed methodology for a representative competitive binding assay.

Radioligand Binding Assay for α1 and α2 Adrenoceptors

1. Membrane Preparation:

  • Tissues or cells expressing the target adrenoceptor subtypes (e.g., rat cerebral cortex for α2, rat heart for α1) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a multi-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand specific for the receptor subtype being investigated. For α1 receptors, [³H]-prazosin is commonly used. For α2 receptors, [³H]-idazoxan or [³H]-rauwolscine are frequently employed.

  • A range of concentrations of the unlabeled antagonist (the compound being tested, e.g., this compound) is added to the wells.

  • A set of wells containing only the radioligand and membranes serves as the total binding control.

  • Another set of wells containing the radioligand, membranes, and a high concentration of a known, potent, and unlabeled antagonist for the same receptor is used to determine non-specific binding.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

5. Selectivity Ratio Calculation:

  • The α2/α1 selectivity ratio is calculated by dividing the Ki value for the α1 adrenoceptor by the Ki value for the α2 adrenoceptor. A higher ratio indicates greater selectivity for the α2 adrenoceptor.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the alpha-2 adrenoceptor signaling pathway and a typical experimental workflow for determining antagonist potency.

G cluster_membrane Cell Membrane alpha2_receptor α2 Adrenergic Receptor gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds to antagonist Antagonist (e.g., this compound) antagonist->alpha2_receptor Blocks cellular_response Inhibition of Neurotransmitter Release camp->cellular_response Leads to G start Start: Membrane Preparation incubation Incubation: Membranes + Radioligand + Varying Antagonist Conc. start->incubation filtration Filtration: Separate Bound from Free Radioligand incubation->filtration counting Scintillation Counting: Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Antagonist Potency & Selectivity analysis->end

References

Comparative Analysis of CH-38083: A Potent and Selective α2-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of CH-38083 Experimental Data Against Alternative α2-Adrenoceptor Antagonists.

This guide provides a comprehensive comparison of the experimental data for this compound, a selective α2-adrenoceptor antagonist, with two other well-known antagonists, yohimbine (B192690) and idazoxan (B1206943). The data presented is derived from key pharmacological studies to assist researchers in evaluating its potential for various applications.

Quantitative Data Comparison

The following table summarizes the antagonist potency and selectivity of this compound in comparison to yohimbine and idazoxan. The data is extracted from in vitro experiments on isolated tissues and radioligand binding assays in rat brain membrane preparations.

CompoundPresynaptic α2-Adrenoceptor Antagonist Potency (pA2)¹Postsynaptic α1-Adrenoceptor Antagonist Potency (pA2)²α1/α2 Adrenoceptor Selectivity Ratio (Isolated Tissue)³α1/α2 Adrenoceptor Selectivity Ratio (Binding Assay)⁴
This compound 8.17 ± 0.064.95 ± 0.1116591368
Yohimbine Not explicitly stated, used as a comparatorNot explicitly stated, used as a comparator4.732.5
Idazoxan Not explicitly stated, used as a comparatorNot explicitly stated, used as a comparator117.5289.5

¹pA2 value against xylazine (B1663881) in isolated rat vas deferens.[1] ²pA2 value against l-phenylephrine in isolated rat vas deferens.[1] ³Calculated from pA2 values obtained in rat vas deferens.[1] ⁴Calculated from Ki values obtained in rat brain membrane preparations using [3H]prazosin and [3H]idazoxan.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives. While the precise, unpublished protocols for the original this compound studies are not available, the following represents standard and widely accepted methods for such pharmacological evaluations.

Isolated Tissue Experiments (Rat Vas Deferens)

This in vitro method is used to determine the functional potency of antagonists at presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors.

Objective: To determine the pA2 values of this compound, yohimbine, and idazoxan at presynaptic α2- and postsynaptic α1-adrenoceptors.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Experimental Setup: The tissues are connected to an isometric force transducer to record contractions. Field stimulation is applied to elicit twitch responses, which are inhibited by α2-adrenoceptor agonists like xylazine.

  • Presynaptic α2-Adrenoceptor Antagonism:

    • Cumulative concentration-response curves to xylazine are obtained in the absence and presence of increasing concentrations of the antagonist (this compound, yohimbine, or idazoxan).

    • The antagonistic effect is quantified by the Schild plot analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

  • Postsynaptic α1-Adrenoceptor Antagonism:

    • Concentration-response curves to the α1-adrenoceptor agonist l-phenylephrine are recorded in the absence and presence of the antagonists.

    • pA2 values are calculated similarly using the Schild plot analysis.

Radioligand Binding Assays (Rat Brain Membranes)

This technique is used to determine the binding affinity of the compounds to α1- and α2-adrenoceptors in a cell-free system.

Objective: To determine the Ki (inhibition constant) values for this compound, yohimbine, and idazoxan at α1- and α2-adrenoceptors and to calculate their selectivity ratios.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.

  • Binding Assay for α1-Adrenoceptors:

    • Membrane preparations are incubated with a radiolabeled α1-adrenoceptor antagonist, such as [3H]prazosin, and various concentrations of the competing unlabeled antagonist (this compound, yohimbine, or idazoxan).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist.

  • Binding Assay for α2-Adrenoceptors:

    • A similar procedure is followed using a radiolabeled α2-adrenoceptor antagonist, such as [3H]idazoxan.

  • Data Analysis:

    • After incubation, the bound and free radioligands are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values (concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

    • The α1/α2 selectivity ratio is calculated as the ratio of the Ki value for α1-adrenoceptors to the Ki value for α2-adrenoceptors.

Visualizations

Signaling Pathway of α2-Adrenoceptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_released Norepinephrine Vesicle Synaptic Vesicle Vesicle->NE Release Alpha1 α1-Adrenoceptor NE_released->Alpha1 Activates Alpha2 Presynaptic α2-Adrenoceptor NE_released->Alpha2 Binds to Response Postsynaptic Response Alpha1->Response Leads to Alpha2->Vesicle Inhibits Release (-) CH38083 This compound CH38083->Alpha2 Blocks G start Start: Rat Brain Tissue homogenization Homogenization in Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_prep Membrane Preparation centrifugation->membrane_prep incubation Incubation: - Membranes - Radioligand ([3H]prazosin or [3H]idazoxan) - Competing Antagonist (this compound) membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis end End: Determine Binding Affinity data_analysis->end

References

Safety Operating Guide

Navigating the Proper Disposal of Research Chemical CH-38083: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and adhering to regulatory standards. This guide provides essential logistical and safety information for the proper disposal of the research chemical CH-38083.

Crucial First Step: Obtain the Safety Data Sheet (SDS)

Before proceeding with any disposal protocol, it is imperative to obtain the official Safety Data Sheet (SDS) for this compound from the chemical supplier. The SDS contains detailed information regarding the compound's specific hazards, handling procedures, and required disposal methods. The information presented here is based on general best practices for research chemical disposal and should be considered supplementary to the official SDS.

General Procedures for the Disposal of Research-Grade Chemicals

In the absence of a specific SDS, the following step-by-step guide outlines a conservative approach to the disposal of research chemicals like this compound, treating the substance as potentially hazardous.

Step 1: Waste Identification and Segregation

  • Do not mix chemical wastes. Unless part of a documented experimental procedure, different chemical wastes should never be mixed.

  • Segregate waste streams to avoid dangerous reactions. For instance, keep acidic and basic waste streams separate, and do not mix oxidizing acids with organic compounds.[1]

  • Collect halogenated and non-halogenated organic solvents in separate, clearly labeled containers.[2]

Step 2: Use of Appropriate Waste Containers

  • Select a container made of a material compatible with the chemical waste. For instance, do not store strong acids in metal containers, and hydrofluoric acid should not be kept in glass.

  • Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing cap.[3]

  • The original container of the chemical is often a suitable choice for its waste.

Step 3: Proper Labeling of Waste Containers

  • Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3][4]

  • Include the percentage or volume of each component in a mixture.

  • Indicate the date when the waste was first added to the container.

Step 4: Safe Storage of Chemical Waste

  • Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[5]

  • Use secondary containment, such as a plastic tub, for liquid waste containers to prevent spills.[1][6]

  • Ensure that incompatible wastes are stored in separate secondary containment.[1]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]

  • Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations for specific, non-hazardous materials.[6][7]

  • Never dispose of hazardous chemicals by evaporation in a fume hood.[8]

Key Information to Obtain from the this compound Safety Data Sheet

The following table summarizes the critical data points you should look for in the official SDS for this compound. This information will guide your specific disposal procedures.

Data PointDescriptionWhy it is important for disposal
Section 2: Hazard(s) Identification Describes the physical and health hazards of the chemical.Determines if the waste is considered hazardous and what specific dangers (e.g., flammability, corrosivity, toxicity) to be aware of.
Section 7: Handling and Storage Provides guidelines for safe handling and storage, including incompatibilities.Informs proper segregation of waste to prevent dangerous reactions.
Section 13: Disposal Considerations Offers specific instructions for the proper disposal of the chemical and its contaminated packaging.This is the primary source for official disposal protocol and should be followed closely.
Section 14: Transport Information Details the requirements for shipping the chemical, including its UN number and hazard class.Essential for the EHS department or licensed waste disposal company that will be transporting the waste off-site.

Logical Workflow for Chemical Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of a research chemical.

A Start: Chemical Waste Generated B Obtain and Review Safety Data Sheet (SDS) A->B C Does SDS provide specific disposal instructions? B->C D Follow SDS-specific disposal procedures C->D Yes E Treat as Potentially Hazardous Waste C->E No / SDS Unavailable J End: Waste Properly Disposed D->J F Segregate Waste by Compatibility E->F G Use Labeled, Compatible Waste Container F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Contact Institutional EHS for Waste Pickup H->I I->J

Figure 1. Decision-making workflow for the disposal of research chemicals.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the official Safety Data Sheet, researchers can ensure the safe and compliant disposal of chemical waste, fostering a secure and responsible laboratory environment.

References

Comprehensive Safety and Handling Guide for Novel Research Compound CH-38083

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for handling a novel research compound, designated here as CH-38083, in the absence of a specific Safety Data Sheet (SDS). The recommendations herein are based on best practices for handling potent, uncharacterized, or novel chemical entities in a laboratory setting.[1][2] A thorough risk assessment must be conducted by qualified personnel before commencing any work.[1][3][4][5][6] This guide is intended to supplement, not replace, institutional and regulatory safety protocols.

I. Pre-Handling Risk Assessment

Before handling this compound, a comprehensive risk assessment is mandatory. This process involves evaluating the potential hazards and implementing control measures to minimize risk.

Key Risk Assessment Steps:

  • Hazard Identification: Since the specific hazards of this compound are unknown, it should be treated as a potent and hazardous substance.[1] This includes assuming potential for toxicity, carcinogenicity, and reproductive hazards.

  • Exposure Assessment: Evaluate all potential routes of exposure, including inhalation, dermal contact, ingestion, and injection.[2][4] Consider the physical form of the compound (solid, liquid, solution) and the procedures to be performed.

  • Control Measures: Based on the hazard and exposure assessment, determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE).

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The required level of PPE will depend on the specific laboratory activity and the associated risk of exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection against contamination.[7]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[7]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.

III. Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of potent research compounds like this compound.

Operational_Workflow_for_this compound Receipt_and_Inventory Receipt_and_Inventory Storage Storage Receipt_and_Inventory->Storage Secure Storage Handling_and_Experimentation Handling_and_Experimentation Storage->Handling_and_Experimentation Controlled Access Decontamination Decontamination Handling_and_Experimentation->Decontamination Post-Experiment Waste_Disposal Waste_Disposal Handling_and_Experimentation->Waste_Disposal Generated Waste Decontamination->Waste_Disposal Segregated Waste

Caption: Operational Workflow for this compound.

Experimental Protocol: Handling Workflow

  • Receipt and Inventory:

    • Upon receipt, inspect the container for any damage.

    • Log the compound into the chemical inventory, noting the date of receipt and assigning a unique identifier.

    • Store the accompanying SDS, if available, in a readily accessible location. If no SDS is available, create a document outlining the assumed hazards and handling precautions.

  • Storage:

    • Store this compound in a designated, labeled, and secure area with restricted access.

    • Ensure storage conditions (e.g., temperature, light sensitivity) are appropriate for the compound's stability.

    • Segregate from incompatible materials.[8]

  • Handling and Experimentation:

    • Always handle this compound in a designated area, such as a chemical fume hood or glove box, to minimize exposure.[9]

    • Before starting any experiment, ensure all necessary PPE is available and in good condition.

    • Use the minimum quantity of the compound necessary for the experiment.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound must be decontaminated.

    • Use a validated decontamination procedure appropriate for the chemical, if known. If not, a general-purpose lab disinfectant followed by a thorough rinse may be used.

    • Properly doff and dispose of contaminated PPE to avoid self-contamination.[7]

IV. Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Table 2: Disposal Plan for this compound and Contaminated Materials

Waste Type Disposal Procedure Key Considerations
Unused/Expired this compound - Dispose of through a certified hazardous waste vendor.- Ensure the waste container is compatible with the chemical.- Clearly label the container with the compound name and hazard information.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.- Minimize handling of contaminated items.- Do not overfill waste containers.[7]
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove to avoid exposure.- Place in a sealed bag or container labeled as hazardous waste.- Follow institutional guidelines for the disposal of contaminated PPE.[7]
Liquid Waste (e.g., solutions containing this compound) - Collect in a sealed, compatible, and labeled container.- Do not dispose of down the drain.[10][11][12]- Segregate from other waste streams to prevent unintended reactions.

V. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency_Response_Plan Exposure_Event Exposure_Event Skin_Contact Skin_Contact Exposure_Event->Skin_Contact Eye_Contact Eye_Contact Exposure_Event->Eye_Contact Inhalation Inhalation Exposure_Event->Inhalation Ingestion Ingestion Exposure_Event->Ingestion Immediate_First_Aid Immediate_First_Aid Skin_Contact->Immediate_First_Aid Eye_Contact->Immediate_First_Aid Inhalation->Immediate_First_Aid Ingestion->Immediate_First_Aid Seek_Medical_Attention Seek_Medical_Attention Immediate_First_Aid->Seek_Medical_Attention Report_Incident Report_Incident Seek_Medical_Attention->Report_Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CH-38083
Reactant of Route 2
CH-38083

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.